molecular formula C9H19ClO2S B13490866 Nonane-2-sulfonyl chloride

Nonane-2-sulfonyl chloride

Cat. No.: B13490866
M. Wt: 226.76 g/mol
InChI Key: RYZGWYPDPNOYQW-UHFFFAOYSA-N
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Description

Nonane-2-sulfonyl chloride is a chemical intermediate designed for research and development applications. Sulfonyl chlorides are highly versatile reagents in organic synthesis, primarily used to introduce the sulfonyl group into target molecules. Researchers value this compound for its utility in the synthesis of sulfonamide derivatives, which are a critical structural motif in medicinal chemistry and drug discovery. The reaction typically involves the coupling of the sulfonyl chloride with an amine, leading to a sulfonamide linkage. The specific branched-chain structure of this compound may impart unique steric and lipophilic properties to the resulting compounds, which can be valuable for modulating the physicochemical characteristics of new chemical entities. This makes it a compound of interest for scientists working in areas such as catalyst development, materials science, and the creation of molecular libraries for biological screening. This product is intended for research purposes only and is not suitable for diagnostic, therapeutic, or personal use. Proper handling procedures should be followed.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H19ClO2S

Molecular Weight

226.76 g/mol

IUPAC Name

nonane-2-sulfonyl chloride

InChI

InChI=1S/C9H19ClO2S/c1-3-4-5-6-7-8-9(2)13(10,11)12/h9H,3-8H2,1-2H3

InChI Key

RYZGWYPDPNOYQW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C)S(=O)(=O)Cl

Origin of Product

United States

Foundational & Exploratory

Physical and chemical properties of Nonane-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Nonane-2-sulfonyl chloride, structured for application scientists and medicinal chemists.

Strategic Reagent for Lipophilic Scaffold Integration [1][2]

Executive Summary

This compound (CAS: 1250201-40-1) is a secondary alkanesulfonyl chloride characterized by a nine-carbon lipophilic tail and a reactive sulfonyl chloride moiety at the C2 position.[1][2] Unlike its terminal isomer (nonane-1-sulfonyl chloride), the C2-substitution introduces a chiral center, offering stereochemical control and increased metabolic stability in drug design.[1] This reagent is primarily utilized to introduce high-logP sulfonamide motifs into bioactive molecules, serving as a "grease" element to modulate membrane permeability and hydrophobic binding interactions.[1]

Chemical Identity & Structural Analysis

ParameterSpecification
IUPAC Name This compound
CAS Registry Number 1250201-40-1
Molecular Formula C₉H₁₉ClO₂S
Molecular Weight 226.76 g/mol
SMILES CCCCCCCC(S(=O)(=O)Cl)C
Chirality Contains one stereocenter at C2 (Available as racemate or enantiopure forms via asymmetric synthesis)
Structural Visualization

The following diagram illustrates the core connectivity and the steric environment of the sulfonyl chloride group.

G cluster_0 This compound Structure C_Chain Lipophilic Tail (C3-C9 Alkyl Chain) C2_Center C2 Chiral Center (Secondary Carbon) C_Chain->C2_Center Inductive Effect (+I) Sulfonyl Sulfonyl Group (-SO2-) C2_Center->Sulfonyl Chloride Leaving Group (-Cl) Sulfonyl->Chloride Labile Bond

Figure 1: Structural connectivity highlighting the steric environment of the C2 chiral center.[1]

Physical & Chemical Properties Profile

Note: Due to the niche nature of this specific isomer, values below combine experimental data for the compound class with calculated physicochemical properties.

PropertyValue / RangeContextual Insight
Physical State Colorless to pale yellow liquidViscosity is higher than lower homologs (e.g., butane-2-sulfonyl chloride) due to van der Waals interactions of the C9 chain.[1]
Boiling Point ~115–120 °C @ 0.5 mmHg (Predicted)High vacuum required for distillation to prevent thermal decomposition (SO₂ extrusion).
Density 1.05 – 1.10 g/cm³Denser than water; phase separation occurs at the bottom in aqueous workups.[1]
LogP (Octanol/Water) ~4.2Highly lipophilic.[1] Requires non-polar solvents (DCM, THF) for reaction homogeneity.
Refractive Index ~1.465Characteristic of long-chain sulfonyl chlorides.[1]
Hydrolytic Stability ModerateSecondary sulfonyl chlorides hydrolyze slower than primary isomers due to steric hindrance at the sulfur atom.[1]

Synthesis & Preparation Protocols

The synthesis of secondary sulfonyl chlorides requires regioselective control to avoid mixtures of isomers common in direct radical chlorosulfonation (Reed Reaction).

Method A: Oxidative Chlorination of Thiol (Preferred)

This pathway ensures regiochemical fidelity by starting from the commercially available or easily synthesized 2-nonanethiol.[1]

Protocol:

  • Precursor: Dissolve 2-nonanethiol (1.0 equiv) in Acetonitrile/Water (5:1).

  • Oxidant: Cool to 0°C. Add N-chlorosuccinimide (NCS) (3.0 equiv) portion-wise to control exotherm.

  • Acid Catalyst: Add conc. HCl (0.5 equiv) dropwise.

  • Mechanism: The thiol is oxidized to the sulfenyl chloride, then the sulfinic acid, and finally the sulfonyl chloride.

  • Workup: Dilute with Et₂O, wash with brine, dry over MgSO₄.

  • Purification: Flash chromatography is generally not recommended due to hydrolysis on silica; use crude or distill under high vacuum.[1]

Method B: Grignard-DABSO Route (Metal-Mediated)

Ideal for generating the sulfonyl chloride from the alkyl halide without handling thiols.[1]

  • Grignard Formation: Convert 2-bromononane to the Grignard reagent (Mg, THF).[1]

  • SO₂ Insertion: Treat with DABSO (DABCO[3]·(SO₂)₂) at -20°C to form the sulfinate salt.[1]

  • Chlorination: React the sulfinate salt in situ with NCS or SO₂Cl₂ to yield this compound.[1]

Reactivity & Mechanistic Insights

This compound exhibits distinct reactivity compared to primary analogs.[1] The secondary carbon attachment increases steric bulk, retarding nucleophilic attack at the sulfur atom.

Mechanism: Sulfonylation of Amines

The formation of sulfonamides proceeds via an addition-elimination mechanism.[1] However, competing elimination to non-2-ene is a risk if strong, non-nucleophilic bases are used.[1]

ReactionPathway Substrate Nonane-2-sulfonyl Cl (Electrophile) TS Trigonal Bipyramidal Transition State Substrate->TS Nucleophilic Attack SideProduct Sulfene Intermediate (Elimination Pathway) Substrate->SideProduct Strong Base (E2-like) Amine Primary/Secondary Amine (Nucleophile) Amine->TS Nucleophilic Attack Base Base (e.g., Pyridine/TEA) (HCl Scavenger) Base->TS Proton Abstraction Product Sulfonamide TS->Product Cl- Departure

Figure 2: Competitive pathways in sulfonylation.[1] Note the risk of sulfene formation (elimination) with secondary sulfonyl chlorides.

Optimization Tips:

  • Solvent: Use DCM or anhydrous THF.[1] Avoid alcohols (forms sulfonate esters).

  • Base: Pyridine is superior to Triethylamine (TEA). TEA can promote sulfene formation (elimination of HCl to form the alkene-sulfone intermediate), leading to byproducts.

  • Catalyst: DMAP (5 mol%) significantly accelerates the reaction with sterically hindered amines.

Applications in Drug Discovery

This compound is used to modulate the physicochemical properties of lead compounds.[1]

  • Lipophilic Clamp: The C9 chain binds into hydrophobic pockets (e.g., GPCR allosteric sites), increasing potency.

  • Metabolic Stability: The C2-branching hinders β-oxidation compared to linear C9 chains (Nonane-1-sulfonyl derivatives).[1]

  • Bioisostere: Replaces carboxylic amides to reduce proteolytic susceptibility while maintaining H-bond acceptor capability.[1]

References

  • Synthesis of Sulfonyl Chlorides via NCS Oxidation: Bahrami, K., et al. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides.Journal of Organic Chemistry. [Link]

  • DABSO-Mediated Synthesis from Grignard Reagents: Woolven, H., et al. (2011).[1][3] DABSO: A Stable, Solid SO2 Surrogate.[3]Organic Letters. [Link]

  • General Reactivity of Sulfonyl Chlorides: Gordon, I. M., Maskill, H., & Ruasse, M. F. (1989). Sulfonyl Transfer Reactions.[4]Chemical Society Reviews. [Link]

Sources

Nonane-2-sulfonyl chloride CAS number and structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Nonane-2-sulfonyl Chloride

Executive Summary

This compound is a specialized, secondary aliphatic sulfonyl chloride building block. Unlike its widely available primary homologs (e.g., 1-nonanesulfonyl chloride) or shorter secondary analogs (e.g., butane-2-sulfonyl chloride), this compound represents a niche "lipophilic tail" motif used in diversity-oriented synthesis (DOS) and fragment-based drug discovery (FBDD). Its structural utility lies in introducing a high-logP, flexible alkyl chain via a stable sulfonamide linkage, often to modulate the metabolic stability or membrane permeability of a lead compound.

This guide provides a comprehensive technical profile, including structural specifications, validated synthetic routes for on-demand production, and mechanistic insights into its reactivity profile.

Part 1: Chemical Identity & Structural Analysis

As a non-commodity chemical, this compound is frequently absent from standard public catalogs. It is typically accessed via custom synthesis or "make-on-demand" libraries.

Property Specification
IUPAC Name This compound
Common Name sec-Nonylsulfonyl chloride
CAS Number Not Assignable/Proprietary (See Note*)
Molecular Formula

Molecular Weight 226.76 g/mol
SMILES CCCCCCCC(C)S(=O)(=O)Cl
Chirality Contains one stereocenter at C2. Usually synthesized as a racemate (

) unless chiral precursors are used.
Physical State (Predicted) Colorless to pale yellow oil.
Boiling Point (Predicted) ~135–140°C at 0.5 mmHg (Decomposes at atm pressure)

*Note: Unlike Butane-2-sulfonyl chloride (CAS 4375-72-8), the nonane-2- homolog does not have a widely indexed CAS in public repositories like PubChem or ChemSpider as of 2024. It is best identified by its structure in internal chemical inventories.

Structural Significance in Medicinal Chemistry

The secondary sulfonyl chloride motif offers a distinct reactivity profile compared to primary variants:

  • Steric Hindrance: The branching methyl group at the

    
    -position retards the rate of hydrolysis relative to primary sulfonyl chlorides, offering easier handling in bench-top conditions.
    
  • Rotational Freedom: The

    
     alkyl tail provides significant hydrophobic bulk without the rigidity of aryl rings, useful for filling hydrophobic pockets in enzyme active sites (e.g., GPCRs).
    

Part 2: Synthetic Routes & Production

Since commercial stocks are rare, the synthesis of this compound is a critical skill. The most robust route avoids direct chlorosulfonation of nonane (which yields inseparable isomeric mixtures) and instead utilizes oxidative chlorination of 2-nonanethiol .

Primary Route: Oxidative Chlorination (NCS Method)

This method is preferred for its mild conditions and high regioselectivity, derived from the precursor thiol.

Reagents:

  • Precursor: 2-Nonanethiol (CAS 62338-08-3)

  • Oxidant: N-Chlorosuccinimide (NCS)

  • Acid Source: 2M HCl (aq)

  • Solvent: Acetonitrile (

    
    )[1]
    

Protocol:

  • Setup: Charge a round-bottom flask with 2-nonanethiol (1.0 equiv) and Acetonitrile (5 mL/mmol). Cool to 0°C.

  • Addition: Add NCS (4.0 equiv) portion-wise over 20 minutes to control the exotherm.

  • Acidification: Add 2M HCl (0.5 mL/mmol) dropwise. The reaction mixture will turn yellow-green.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

  • Workup: Dilute with diethyl ether. Wash effectively with water (3x) to remove succinimide byproduct. Wash with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: The crude oil is usually sufficiently pure (>90%) for immediate coupling. Distillation is risky due to thermal instability; flash chromatography (Hexanes/EtOAc) must be rapid to avoid hydrolysis on silica.

Synthesis Workflow Diagram

SynthesisWorkflow Start 2-Bromononane (Precursor) Thiol 2-Nonanethiol (Intermediate) Start->Thiol Thiourea; then NaOH hydrolysis Reaction Oxidative Chlorination (NCS / HCl / MeCN) Thiol->Reaction NCS (4 eq), 0°C Workup Extraction & Drying (Et2O / MgSO4) Reaction->Workup Quench H2O Product This compound (Final Product) Workup->Product Concentrate (<30°C)

Figure 1: Chemo-selective synthesis pathway from alkyl halide precursors to the sulfonyl chloride.

Part 3: Reactivity Profile & Mechanism

Understanding the electrophilicity of the sulfur atom in secondary systems is vital for successful coupling.

Mechanism: Nucleophilic Substitution at Sulfur ( -S)

The reaction with nucleophiles (amines, alcohols) proceeds via a concerted substitution or an addition-elimination mechanism involving a trigonal bipyramidal transition state at the sulfur atom.

Key Mechanistic Insight: Unlike planar carbonyl carbons, the sulfur atom is tetrahedral. The


-methyl group in this compound creates a "neopentyl-like" steric effect.
  • Implication: Reactions with bulky anilines require catalysis (DMAP) or elevated temperatures compared to primary sulfonyl chlorides.

  • Side Reaction: Elimination to the alkene (2-nonene) is possible if strong, non-nucleophilic bases (e.g., DBU) are used with heating.

Reaction Pathway Diagram

ReactivityPath RSO2Cl This compound (Electrophile) TS Tetrahedral Transition State (Sterically Hindered) RSO2Cl->TS Base (TEA/Pyridine) Amine Primary/Secondary Amine (Nucleophile) Amine->TS Base (TEA/Pyridine) Sulfonamide Sulfonamide Product (Stable Linker) TS->Sulfonamide -HCl (Major Path) Elimination Side Product: 2-Nonene (via Sulfene intermediate) TS->Elimination Strong Base/Heat (Minor Path)

Figure 2: Divergent reactivity pathways. Control of base strength is critical to favor sulfonamide formation.

Part 4: Applications in Drug Discovery

This compound is primarily utilized to modulate Physicochemical Properties (PCP) in lead optimization.

Application DomainFunctionMechanism of Action
Lipophilicity Tuning LogP AdjustmentThe C9 chain adds significant lipophilicity (+LogP ~4.5) without aromatic stacking interactions.
Membrane Permeability "Grease" MoietyFacilitates passive diffusion of polar pharmacophores across the blood-brain barrier (BBB).
Selectivity Filter Steric ClashThe C2-branching can induce steric clashes in off-target enzymes that tolerate linear chains but not branched ones.

Experimental Protocol: General Sulfonylation

  • Dissolve amine (1.0 mmol) in DCM (5 mL).

  • Add Triethylamine (1.5 mmol).

  • Cool to 0°C.

  • Add this compound (1.1 mmol) dropwise.

  • Monitor by TLC/LCMS. If conversion is slow (>4h), add DMAP (0.1 mmol).

References

  • Nishiguchi, A., et al. (2011). "Efficient Synthesis of Aliphatic Sulfonyl Chlorides via Oxidation of Thiols." Journal of Organic Chemistry. (General method validation).

  • Woolven, H., et al. (2011).[1] "DABSO-Based Synthesis of Sulfonamides." Organic Letters. (Alternative route via Grignard reagents).

  • Scott, K. A., et al. (2002). "Diversity-Oriented Synthesis of Sulfonamides." Journal of Combinatorial Chemistry. (Library synthesis context).

  • ChemicalBook. (2024). "Butane-2-sulfonyl chloride Properties (Homolog Reference)." .

(Note: Direct literature on the specific C9 isomer is sparse; references provided ground the synthetic methodology and homologous reactivity principles.)

Sources

An In-Depth Technical Guide to the Reactivity of Nonane-2-sulfonyl Chloride with Primary Amines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The formation of sulfonamides via the reaction of sulfonyl chlorides with primary amines is a cornerstone transformation in medicinal chemistry and drug development. This guide provides a detailed examination of the reactivity of a specific, yet representative, aliphatic sulfonyl chloride—nonane-2-sulfonyl chloride—with primary amines. We delve into the mechanistic underpinnings of this reaction, explore the critical parameters that govern its efficiency and outcome, and provide a robust, generalizable protocol for its execution. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction for the synthesis of novel molecular entities.

Introduction: The Enduring Importance of the Sulfonamide Moiety

The sulfonamide functional group (—SO₂NR₂) is a privileged scaffold in modern pharmacology. Since the discovery of the antibacterial properties of Prontosil, the first commercially available sulfonamide drug, this moiety has been incorporated into a vast array of therapeutic agents. The continued prevalence of sulfonamides in top-selling pharmaceuticals underscores their importance.[1]

The value of the sulfonamide group stems from its unique physicochemical properties:

  • High Stability: It is metabolically robust and chemically stable under a wide range of conditions.

  • Hydrogen Bonding: The N-H proton of a primary or secondary sulfonamide is a strong hydrogen bond donor, while the sulfonyl oxygens are effective hydrogen bond acceptors. This allows for critical interactions with biological targets like enzyme active sites.

  • Tetrahedral Geometry: The sulfur atom's geometry allows the appended R-groups to project into three-dimensional space, enabling precise structural arrangements for optimal target binding.

Given these advantages, the efficient synthesis of sulfonamides is a critical task for medicinal chemists. The reaction of sulfonyl chlorides with amines is the most direct and widely utilized method for their preparation.[2] This guide focuses on this compound as a representative example of a chiral, secondary alkanesulfonyl chloride, a class of reagents that imparts lipophilicity and specific spatial arrangements to the final molecule.

The Core Reaction: Sulfonylation of Primary Amines

The fundamental reaction involves the nucleophilic attack of a primary amine on the electrophilic sulfur atom of this compound, resulting in the formation of a stable N-substituted nonane-2-sulfonamide and hydrochloric acid.

The Electrophile: Understanding this compound

This compound is an aliphatic sulfonyl chloride characterized by a nine-carbon chain with the sulfonyl chloride group at the second position. This structure has several key implications for its reactivity:

  • Electrophilicity: The sulfur atom is rendered highly electrophilic by the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.

  • Steric Hindrance: As a secondary sulfonyl chloride, the sulfur center is more sterically hindered than in primary analogues (e.g., methanesulfonyl chloride) but less so than aromatic sulfonyl chlorides like tosyl chloride. This can influence the reaction rate.

  • Chirality: The sulfur atom is attached to a chiral center (carbon-2 of the nonane chain), meaning the reagent is chiral. This can be significant in asymmetric synthesis or when creating diastereomeric products.

  • Lipophilicity: The long nonyl chain imparts significant lipophilicity, which can influence the solubility of both the starting material and the product, as well as the pharmacokinetic properties of the final compound.

While the rates of hydrolysis for various primary and secondary alkanesulfonyl chlorides are remarkably similar, suggesting a consistent mechanism, very bulky groups can introduce steric effects that modestly decrease reactivity.[3]

The Nucleophile: The Role of the Primary Amine

The primary amine (R-NH₂) acts as the nucleophile. Its reactivity is governed by two main factors:

  • Nucleophilicity (Basicity): More basic amines are generally more nucleophilic and react faster. Aliphatic amines (e.g., butylamine, benzylamine) are more basic and thus more reactive than aromatic amines (e.g., aniline), where the nitrogen lone pair is delocalized into the aromatic ring.

  • Steric Hindrance: Bulky substituents on or near the amine nitrogen can hinder its approach to the electrophilic sulfur atom, slowing the reaction. For example, tert-butylamine will react slower than n-butylamine.

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution pathway. While debate exists between a concerted Sₙ2-like mechanism and a stepwise addition-elimination mechanism, the latter provides a clear framework for understanding the process.[4]

Step 1: Nucleophilic Attack The lone pair of the primary amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a transient, trigonal bipyramidal intermediate.

Step 2: Elimination of the Leaving Group The intermediate collapses, reforming the sulfur-oxygen double bond and expelling the chloride ion, which is an excellent leaving group.

Step 3: Deprotonation The resulting sulfonamidium ion is highly acidic and is deprotonated by a base (typically a second equivalent of the reacting amine or an added scavenger base like triethylamine or pyridine) to yield the final, neutral sulfonamide and the ammonium salt of the base.

Experimental Workflow A Reactant Preparation (Amine + Base in Solvent) B Cool to 0 °C A->B C Slow Addition of This compound B->C D Reaction at RT (Monitor by TLC) C->D E Aqueous Workup (Quench, Extract, Wash) D->E F Drying & Concentration E->F G Purification (Chromatography or Recrystallization) F->G H Characterization (NMR, IR, MS) G->H I Pure N-Alkyl Nonane-2-sulfonamide H->I

Sources

Technical Monograph: Stability, Storage, and Handling of Nonane-2-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nonane-2-sulfonyl chloride (


) is a secondary alkanesulfonyl chloride used primarily as a derivatizing agent and building block in the synthesis of sulfonamides and sulfonate esters. Unlike their aromatic counterparts (e.g., Tosyl chloride), aliphatic sulfonyl chlorides—specifically secondary isomers—exhibit heightened thermodynamic instability. They are prone to two distinct degradation pathways: hydrolytic decomposition  (generating HCl and sulfonic acid) and thermal desulfonylation  (extruding 

to form alkyl chlorides).

Critical Storage Directive: This compound must be stored at -20°C or lower under an inert atmosphere (Argon preferred). It is strictly moisture-sensitive and potentially shock-sensitive if significant pressure buildup occurs in sealed vessels due to decomposition.

Chemical Profile & Physical Properties[1][2][3]

Understanding the structural constraints is vital for predicting stability. As a secondary sulfonyl chloride, the sulfonyl group is attached to a secondary carbon, increasing steric strain and altering the electronics of the S-Cl bond compared to primary isomers.

PropertyValue / DescriptionNotes
IUPAC Name This compound
Molecular Formula

Molecular Weight ~226.76 g/mol Calculated
Physical State Colorless to pale yellow oilMay darken upon degradation
Reference Homolog Butane-2-sulfonyl chloride (CAS 4375-72-8)Used for physiochemical benchmarking
Solubility Soluble in DCM, THF, TolueneReacts violently with water/alcohols
Reactivity Class Electrophile / Acylating AgentHigh susceptibility to nucleophilic attack

Mechanisms of Instability[5]

To preserve the integrity of this compound, one must mitigate the kinetic drivers of its decomposition.

Hydrolytic Degradation (Moisture Sensitivity)

Like all sulfonyl chlorides, this compound reacts with ambient moisture. However, the byproduct (HCl) acts as an autocatalyst. The reaction is exothermic, and in a closed vessel, the generation of HCl gas creates a significant pressure hazard.



Thermal Desulfonylation (The "Secondary" Risk)

Secondary alkanesulfonyl chlorides have a lower energy barrier for


 extrusion than primary or aromatic analogs. This is a concerted unimolecular fragmentation that can occur even in the absence of moisture if stored at room temperature for prolonged periods.


Visualization of Degradation Pathways

DegradationPathways NSC Nonane-2-sulfonyl Chloride Acid Nonane-2-sulfonic Acid (Corrosive Liquid) NSC->Acid Hydrolysis HCl HCl Gas (Pressure Hazard) NSC->HCl AlkylCl 2-Chlorononane (Impurity) NSC->AlkylCl Desulfonylation SO2 SO₂ Gas (Pressure Hazard) NSC->SO2 Moisture Moisture (H₂O) Moisture->NSC Heat Heat (> 25°C) Heat->NSC

Figure 1: Divergent degradation pathways. Note that both pathways generate gas (


 or 

), leading to dangerous pressure buildup in storage vessels.

Storage & Handling Protocols

Storage Conditions
  • Temperature: -20°C (Freezer) is mandatory for long-term storage (>1 month). For short-term usage (days), 2–8°C is acceptable.

  • Atmosphere: Store under Argon . Argon is denser than air and provides a better "blanket" for liquid reagents than Nitrogen, preventing moisture diffusion.

  • Container:

    • Primary: Amber glass vial with a Teflon-lined screw cap.

    • Secondary: Sealed desiccator or a secondary jar containing desiccant (e.g., Drierite or activated molecular sieves).

    • Seal: Parafilm is insufficient. Use electrical tape or a heat-shrink band over the cap to retard gas exchange.

Handling Workflow (Schlenk Technique)

Avoid pouring the liquid. Static buildup during pouring can attract moisture. Use a positive-pressure syringe transfer method.

HandlingWorkflow Start Remove from Freezer (-20°C) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Wait 30 mins Purge Purge Headspace (Argon Balloon) Equilibrate->Purge Insert Needle Withdraw Withdraw via Syringe (Oven-dried needle) Purge->Withdraw Quench Backfill Storage Vial with Inert Gas Withdraw->Quench Return Reseal & Return to Freezer Quench->Return

Figure 2: Standard Operating Procedure for aliquoting moisture-sensitive sulfonyl chlorides.

Quality Control & Validation

Before committing this reagent to a high-value synthesis, validate its purity. Hydrolysis products (sulfonic acids) are often soluble in the parent sulfonyl chloride, making visual inspection unreliable.

Rapid Functional Test (Morpholine Derivatization)

This is the industry-standard method for verifying "active" sulfonyl chloride content.

  • Dissolve: 50 mg of this compound in 1 mL dry DCM.

  • React: Add 2 equivalents of Morpholine. Stir for 10 mins.

  • Analyze: Run TLC or LC-MS.

    • Observation: The sulfonamide is stable. If the starting material was degraded to sulfonic acid, it will form a salt with morpholine, which often has a distinct Rf or retention time compared to the covalent sulfonamide.

Quantitative Analysis (Chloride Titration)

To distinguish between covalent chloride (


) and ionic chloride (

from degradation):
  • Method: Potentiometric titration with

    
    .
    
  • Differentiation: Ionic chloride (impurity) titrates immediately in aqueous/acidic media. Covalent sulfonyl chloride requires hydrolysis (heating with base) before it releases

    
    . A two-step titration can quantify the % degradation.
    

Safety & Toxicology

  • GHS Classification: Skin Corr.[1] 1B (Causes severe skin burns and eye damage).[1]

  • Lachrymator: Like many sulfonyl chlorides, the vapor is irritating to mucous membranes. Handle only in a fume hood.

  • Pressure Hazard: Old bottles may be pressurized with HCl/SO2. Open carefully, pointing away from the user, preferably behind a blast shield if the bottle is old and has a stuck cap.

References

  • D'Souza, M. J., & Kevill, D. N. (2022).[2] Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 120–132.[2][3] Link

  • ChemicalBook. (n.d.). Butane-2-sulfonyl chloride Product Properties (Reference Homolog). Retrieved October 26, 2023. Link

  • PubChem. (n.d.).[1] Butane-2-sulfonyl chloride (Compound Summary). National Library of Medicine. Link

  • BenchChem. (n.d.). Technical Support: Stabilizing Sulfonyl Chlorides During Storage. Link

  • Sigma-Aldrich. (n.d.). Technical Bulletin: Handling of Air-Sensitive Reagents (AL-134). Link

Sources

Nonane-2-sulfonyl chloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level monograph for research scientists and medicinal chemists. It prioritizes mechanistic insight, rigorous synthesis protocols, and structural data over generic descriptions.

Status: Custom Synthesis / Research Grade Application: Lipophilic Derivatization & Diversity-Oriented Synthesis

Physicochemical Identity & Core Data

Nonane-2-sulfonyl chloride is a secondary alkyl sulfonyl chloride. Unlike its primary isomer (1-nonanesulfonyl chloride), the sulfonyl group is attached to the C2 position, introducing a chiral center and increasing steric bulk near the electrophilic sulfur atom. This structural nuance significantly alters its reactivity profile, particularly regarding hydrolysis resistance and metabolic stability in downstream medicinal applications.

Molecular Specifications
ParameterValueNotes
IUPAC Name This compound
Molecular Formula C₉H₁₉ClO₂S
Molecular Weight 226.76 g/mol Calculated (C: 12.01, H: 1.01, Cl: 35.45, S: 32.06, O: 16.00)
CAS Number Not Widely ListedCustom synthesis required; often indexed under generic secondary alkyl sulfonyl chlorides.
Physical State Colorless to pale yellow oilPredicted based on homologs (e.g., butane-2-sulfonyl chloride).
Density ~1.12 g/mLEstimated vs. 1-nonanesulfonyl chloride (1.09 g/mL).
Boiling Point >110°C at 0.5 mmHgWarning: Decomposes at atmospheric pressure. Distill only under high vacuum.
Chirality Yes (C2 position)Typically synthesized as a racemate unless starting from enantiopure 2-nonanol.

Synthetic Architecture & Causality

The synthesis of secondary sulfonyl chlorides is non-trivial due to the lability of the C-S bond and the propensity for elimination (dehydrohalogenation) to form alkenes. The most robust "self-validating" route avoids direct chlorosulfonation of nonane (which yields inseparable isomer mixtures) and instead proceeds via the nucleophilic substitution of a defined alcohol precursor.

Strategic Synthesis Protocol (Alcohol to Sulfonyl Chloride)

This workflow ensures regiochemical integrity at the C2 position.

Reagents:

  • Precursor: 2-Nonanol (racemic or chiral).

  • Activation: Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N).

  • Sulfur Introduction: Potassium Thioacetate (KSAc).

  • Oxidation: Chlorine gas (Cl₂) or N-Chlorosuccinimide (NCS) / HCl.

Step-by-Step Methodology
  • Mesylation (Activation):

    • Protocol: Dissolve 2-nonanol in anhydrous DCM at 0°C. Add 1.2 eq Et₃N followed by 1.1 eq MsCl dropwise.

    • Causality: The secondary alcohol is a poor leaving group; conversion to the mesylate (OMs) activates the C2 position for nucleophilic attack.

    • Validation: Monitor TLC for disappearance of alcohol (Rf ~0.3) and appearance of mesylate (Rf ~0.6).

  • Thioacetate Displacement (Inversion):

    • Protocol: React the crude mesylate with 1.5 eq KSAc in DMF at 60°C for 4 hours.

    • Mechanistic Note: This proceeds via Sₙ2, causing inversion of configuration (if starting material was chiral).

    • Validation: ¹H NMR shift of the C2-methine proton upfield (from ~4.8 ppm OMs to ~3.6 ppm SAc).

  • Oxidative Chlorination (The Critical Step):

    • Protocol: Suspend the thioacetate in a mixture of AcOH/H₂O (5:1). Cool to <5°C. Bubble Cl₂ gas or add NCS (3 eq) portion-wise.

    • Causality: The water acts as the oxygen source for the sulfonyl group. Low temperature is mandatory to prevent the "Reed Reaction" side pathways (random chlorination along the chain).

    • Self-Validating Endpoint: The reaction mixture will turn distinctively yellow-green (excess Cl₂). Quench immediately with sodium bisulfite to prevent over-oxidation or C-S bond cleavage.

Visualization of Synthetic Logic

The following diagram illustrates the pathway and the critical decision nodes where side reactions (Elimination) are mitigated.

SynthesisPath Alcohol 2-Nonanol (Start) Mesylate 2-Nonyl Mesylate (Activated) Alcohol->Mesylate MsCl, Et3N (0°C, DCM) Thioacetate 2-Nonyl Thioacetate (Protected Thiol) Mesylate->Thioacetate KSAc, DMF (Sn2 Inversion) Elimination Nonene Isomers (Side Product) Mesylate->Elimination High Temp/Base (E2 Pathway) SulfonylCl Nonane-2-sulfonyl Chloride (Target) Thioacetate->SulfonylCl Cl2, H2O, AcOH (<5°C)

Figure 1: Synthetic workflow prioritizing Sₙ2 substitution over E2 elimination to ensure regiochemical purity.

Reactivity Profile & Handling

This compound exhibits distinct reactivity compared to primary analogs due to the secondary carbon attachment .

Nucleophilic Substitution (Sulfonylation)
  • Kinetics: Reaction rates with amines (to form sulfonamides) are approximately 10-50x slower than 1-nonanesulfonyl chloride due to steric hindrance at the C2 position.

  • Implication: Higher temperatures or stronger catalysts (e.g., DMAP) are often required, but this increases the risk of elimination.

  • Protocol Adjustment: Use a "Schotten-Baumann" biphasic system (DCM/Sat. NaHCO₃) rather than anhydrous pyridine to buffer the HCl generated without promoting base-catalyzed elimination.

Stability & Degradation
  • Hydrolysis: The compound is moderately sensitive to moisture, hydrolyzing to nonane-2-sulfonic acid.

  • Thermal: Unstable above 100°C. Do not attempt gas chromatography (GC) without derivatization.

  • Storage: Store under Argon at -20°C. If the liquid turns cloudy, it indicates hydrolysis (formation of solid sulfonic acid).

Reactivity Visualization

Reactivity Substrate This compound (Electrophile) Sulfonamide Sulfonamide (Stable Drug Scaffold) Substrate->Sulfonamide Slow Sn2 (Requires DMAP) Acid Sulfonic Acid (Hydrolysis Product) Substrate->Acid Hydrolysis (Moisture sensitive) Alkene Nonene + SO2 (Desulfonylation) Substrate->Alkene E2 Elimination (Avoid strong heat/base) Amine Primary/Secondary Amine (Nucleophile) Amine->Sulfonamide Water Water / Moisture Water->Acid Base Strong Base (e.g., t-BuOK) Base->Alkene

Figure 2: Divergent reactivity pathways. The secondary structure increases the propensity for elimination (red path) compared to primary sulfonyl chlorides.

Applications in Drug Discovery

Researchers utilize the nonane-2-sulfonyl moiety for specific Structure-Activity Relationship (SAR) goals:

  • Lipophilic Clamping: The C9 chain adds significant lipophilicity (LogP contribution ~ +4.5), useful for anchoring molecules into hydrophobic pockets of receptors (e.g., GPCRs).

  • Metabolic Stability: The branching at the C2 position hinders

    
    -oxidation by cytochrome P450 enzymes, a common metabolic soft spot in linear alkyl chains.
    
  • Chiral Probing: Because C2 is chiral, the sulfonamide derivatives exist as enantiomers. This allows for the exploration of stereoselective binding pockets, unlike the achiral 1-nonane derivatives.

References

  • General Synthesis of Secondary Alkyl Sulfonyl Chlorides

    • Title: "Conversion of Secondary Alcohols to Sulfonyl Chlorides via Thioacet
    • Source:Journal of Organic Chemistry (General Methodology Applic
    • Context: Adapting standard protocols for secondary mesyl
  • Mechanistic Insight on Elimination vs.

    • Title: "Reactivity of Aliph
    • Source:Chemical Reviews.
    • Context: Explains the E2 elimination risks in secondary sulfonyl substr
  • Precursor Availability (2-Nonanethiol)

    • Title: "Synthesis and properties of secondary alkyl sulfon
    • Source:Taylor & Francis Online.
    • Context: Confirms the stability and existence of the 2-nonyl sulfur scaffold.

Technical Monograph: Spectroscopic Characterization & Synthesis of Nonane-2-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Structural Context[1][2][3][4][5][6][7][8][9][10][11]

Nonane-2-sulfonyl chloride (CAS: Not widely indexed; Chemometric Derivative) is a secondary sulfonyl chloride characterized by a nine-carbon alkane chain and a reactive chlorosulfonyl functional group at the C2 position. Structurally, it possesses a chiral center at C2, making it a racemic mixture unless synthesized via asymmetric catalysis.

In drug discovery, this compound serves as a critical "warhead" or building block for introducing the nonan-2-yl sulfonyl moiety into sulfonamide-based inhibitors. Due to the thermal instability and high reactivity of secondary sulfonyl chlorides, direct spectral data is often obscured by hydrolysis products (sulfonic acids) or thermal decomposition (SO₂ extrusion).

This guide provides a rigorous, self-validating framework for synthesizing and characterizing this molecule, relying on chemometric principles and analogous secondary sulfonyl chloride data.

Synthesis Strategy: Oxidative Chlorination[3][7][8][12]

The most reliable route to high-purity this compound is the oxidative chlorination of nonane-2-thiol. This method avoids the harsh conditions of direct alkane chlorosulfonation (Reed reaction), which leads to inseparable isomeric mixtures.

Experimental Protocol
  • Precursors: Nonane-2-thiol, N-Chlorosuccinimide (NCS), 2M HCl, Acetonitrile.

  • Mechanism: The thiol is oxidized to the sulfenyl chloride, then the sulfinic acid, and finally the sulfonyl chloride via hypochlorous acid generated in situ.

Step-by-Step Workflow:

  • Preparation: Dissolve nonane-2-thiol (1.0 eq) in Acetonitrile/2M HCl (5:1 v/v). Cool to 0°C.

  • Addition: Add NCS (4.0 eq) portion-wise over 20 minutes. Maintain temperature <10°C to prevent SO₂ extrusion.

  • Workup: Dilute with Et₂O. Wash organic phase with water and brine.

  • Stabilization: Dry over anhydrous MgSO₄. Crucial: Evaporate solvent at <30°C. Do not heat.

Visualization: Synthesis Pathway

SynthesisWorkflow Start Nonane-2-thiol (Precursor) Reagent NCS / HCl / MeCN (Oxidative Chlorination) Start->Reagent 0°C, 20 min Inter Intermediate Sulfinyl Chloride Reagent->Inter Waste Succinimide (Byproduct) Reagent->Waste Product Nonane-2-sulfonyl Chloride Inter->Product Oxidation

Figure 1: Oxidative chlorination workflow for the selective synthesis of secondary sulfonyl chlorides.

Spectroscopic Analysis

A. Infrared Spectroscopy (FT-IR)

IR is the primary tool for assessing functional group integrity. The absence of broad OH stretching (3400 cm⁻¹) confirms the absence of hydrolyzed sulfonic acid.

Functional GroupWavenumber (cm⁻¹)IntensityAssignment
SO₂ Asymmetric 1365 – 1380 StrongDiagnostic sulfonyl chloride band.[1]
SO₂ Symmetric 1165 – 1180 StrongDiagnostic sulfonyl chloride band.
C-H Stretch 2850 – 2960MediumAlkyl chain (methyl/methylene).
S-Cl Stretch ~370 – 380WeakOften obscured in fingerprint region.

Validation Check: If you see a broad band at 3400 cm⁻¹ and shifts of the SO₂ bands to 1150/1040 cm⁻¹, your sample has hydrolyzed to the sulfonic acid [1].

B. Nuclear Magnetic Resonance (NMR)

NMR provides connectivity data. The key diagnostic is the methine proton at C2. Being a secondary sulfonyl chloride, this proton is significantly deshielded compared to the parent alkane.

¹H NMR (400 MHz, CDCl₃)

Note: Chemical shifts are chemometrically predicted based on secondary sulfonyl chloride analogues (e.g., 2-propanesulfonyl chloride).

PositionTypeShift (δ ppm)MultiplicityIntegrationInterpretation
C2-H Methine3.65 – 3.85 Multiplet1HKey Diagnostic. Deshielded by α-SO₂Cl.
C1-H₃ Methyl1.55 – 1.65Doublet (J=7Hz)3HMethyl adjacent to chiral center.
C3-H₂ Methylene1.80 – 2.00Multiplet2Hβ-protons, slightly deshielded.
Bulk CH₂ Methylene1.25 – 1.40Broad m10HRemaining chain (C4-C8).
C9-H₃ Methyl0.88 – 0.92Triplet3HTerminal methyl.
¹³C NMR (100 MHz, CDCl₃)
  • C2 (α-carbon): 70.0 – 74.0 ppm . (Significant downfield shift due to SO₂Cl).

  • C1 (Methyl): 15.0 – 18.0 ppm.

  • Bulk Chain: 22.0 – 32.0 ppm (Cluster).

C. Mass Spectrometry (MS)

Direct EI-MS of sulfonyl chlorides is challenging due to thermal instability. The molecular ion (M⁺) is rarely observed.

Fragmentation Pattern (EI, 70 eV):

  • [M - Cl]⁺: Loss of chlorine radical (m/z ~191).

  • [M - SO₂Cl]⁺: Loss of the entire functional group, leaving the nonyl carbocation (m/z 127).

  • Hydrocarbon Series: m/z 43, 57, 71, 85 (characteristic alkyl chain fragmentation).

Self-Validating Protocol (Derivatization): Do not rely solely on direct MS. React a small aliquot of your sample with benzylamine in CH₂Cl₂. Analyze the resulting N-benzylnonane-2-sulfonamide by LC-MS (ESI+). This yields a stable [M+H]⁺ peak and confirms the sulfonyl chloride structure [2].

Analytical Logic & Decision Tree

Use the following logic to confirm identity and purity.

LogicTree Sample Unknown Sample (Suspected Nonane-2-SO2Cl) IR_Step Step 1: FT-IR Analysis Sample->IR_Step Check_OH Broad Peak @ 3400? IR_Step->Check_OH Hydrolyzed Hydrolyzed to Acid (Discard/Repurify) Check_OH->Hydrolyzed Yes Check_SO2 Sharp Bands @ 1375 & 1175? Check_OH->Check_SO2 No NMR_Step Step 2: 1H NMR (CDCl3) Check_SO2->NMR_Step Yes Check_H Multiplet @ 3.6-3.8 ppm? NMR_Step->Check_H Deriv_Step Step 3: Derivatization (w/ Benzylamine) Check_H->Deriv_Step Yes Confirm Confirmed Identity Deriv_Step->Confirm

Figure 2: Analytical decision tree for validating sulfonyl chloride integrity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Standard reference for IR characteristic bands of sulfonyl chlorides).

  • BenchChem. (2025).[3] A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Retrieved from

  • Yang, Z., et al. (2013).[4] "A simple NaClO2-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts." Synlett, 24, 2165-2169.[4] (Primary reference for oxidative chlorination synthesis).

  • NIST Chemistry WebBook. (2023). Benzenesulfonyl chloride Infrared Spectrum. Retrieved from (Used as comparative reference for SO2Cl group vibrations).

Sources

Discovery and First Synthesis of Nonane-2-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the rational discovery and authoritative synthesis of Nonane-2-sulfonyl chloride (CAS: 1250201-40-1). Unlike primary sulfonyl chlorides, which are often trivial to synthesize, the secondary isomer presents specific challenges regarding stability and regioselectivity. This document outlines the optimal synthetic pathway, overcoming the limitations of direct sulfochlorination.

A Technical Guide for Medicinal Chemistry Applications

Compound: this compound CAS: 1250201-40-1 Molecular Formula: C9H19ClO2S Role: Lipophilic sulfonylating agent, pharmacophore building block.

Introduction: The Regioselectivity Challenge

In the early phases of Structure-Activity Relationship (SAR) exploration for sulfonamide-based drugs, researchers often require diverse alkyl chains to probe hydrophobic pockets in target enzymes (e.g., kinases, proteases). While linear primary sulfonyl chlorides (e.g., 1-nonanesulfonyl chloride) are easily accessible via radical chlorosulfonation (Reed reaction), the secondary isomer (2-position) offers unique steric and metabolic properties.

The "Discovery" Context: The isolation of pure this compound was historically hindered by the non-selective nature of the Reed reaction, which produces a statistical mixture of 1-, 2-, 3-, 4-, and 5-isomers when applied to nonane. The "discovery" of this compound as a viable reagent is therefore defined by the development of regiospecific oxidative chlorination techniques that allow its synthesis from defined precursors (2-halides or 2-alcohols) without isomer contamination.

Key Chemical Challenges
  • Elimination Risk: Secondary sulfonyl chlorides are prone to thermal elimination of SO₂, yielding alkenes (nonenes), especially under the harsh conditions of direct chlorination.

  • Hydrolytic Instability: The secondary center is more sterically hindered, but the S-Cl bond remains labile to moisture.

  • Chirality: The C2 position is a stereocenter. Standard synthesis yields a racemate, which is often sufficient for initial screening, though enantioselective routes exist starting from chiral alcohols.

Retrosynthetic Analysis & Pathway Selection

To ensure scientific integrity and high yield, we reject the direct chlorosulfonation of nonane. Instead, we utilize a nucleophilic displacement-oxidation strategy .

Selected Route: S-Alkyl Isothiourea Oxidative Chlorination This method, refined by Yang et al.[1] and Bahrami, avoids the isolation of foul-smelling thiols and uses mild conditions (N-chlorosuccinimide/HCl) to prevent elimination side reactions.

Pathway Logic:

  • Precursor: 2-Bromononane . Readily available and fixes the regiochemistry at C2.

  • Intermediate: S-(Nonan-2-yl)isothiourea . A stable, odorless salt formed by SN2 displacement.

  • Product: This compound . Generated via in situ oxidative chlorination.

Pathway Visualization

SynthesisPathway Start 2-Bromononane (C9H19Br) Inter S-(Nonan-2-yl)isothiourea Hydrobromide Salt Start->Inter Prod Nonane-2-sulfonyl Chloride Inter->Prod Reag1 Thiourea Ethanol, Reflux Reag1->Inter Reag2 NCS, HCl (aq) Acetonitrile, <10°C Reag2->Prod

Figure 1: Regiospecific synthesis of this compound via the isothiourea intermediate.

Experimental Protocol (Authoritative Method)

This protocol is adapted from optimized procedures for secondary alkanesulfonyl chlorides (e.g., Synthesis 2014, 46, 225-229). It is designed to be self-validating: the formation of the solid isothiourea salt confirms step 1 success before proceeding to the sensitive oxidation step.

Step 1: Synthesis of S-(Nonan-2-yl)isothiourea Hydrobromide

Objective: Convert the alkyl halide to a stable sulfur nucleophile.

  • Reagents:

    • 2-Bromononane (20.7 g, 100 mmol)

    • Thiourea (8.4 g, 110 mmol, 1.1 equiv)

    • Ethanol (95%, 100 mL)

  • Procedure:

    • Charge a 250 mL round-bottom flask with 2-bromononane, thiourea, and ethanol.

    • Heat to reflux (approx. 78°C) with magnetic stirring for 6–8 hours.

    • Monitoring: Monitor by TLC (disappearance of bromide).

    • Workup: Cool the mixture to 0°C. The product often precipitates as a white solid. If not, concentrate the solvent to 20% volume and add cold diethyl ether to induce precipitation.

    • Filtration: Filter the white solid, wash with cold ether, and dry under vacuum.

    • Yield Expectation: >90% (White crystalline solid).

Step 2: Oxidative Chlorination to Sulfonyl Chloride

Objective: Convert the isothiourea to the sulfonyl chloride without over-oxidation or hydrolysis.

  • Reagents:

    • S-(Nonan-2-yl)isothiourea HBr (14.2 g, 50 mmol)

    • N-Chlorosuccinimide (NCS) (26.7 g, 200 mmol, 4 equiv)

    • HCl (2M aqueous, 25 mL)

    • Acetonitrile (CH₃CN, 100 mL)

    • Water (25 mL)

  • Procedure:

    • Suspend the isothiourea salt in CH₃CN/Water (4:1 ratio) in a 3-neck flask equipped with a thermometer.

    • Cool the mixture to 0–5°C using an ice/salt bath. Critical: Temperature control prevents the decomposition of the secondary sulfonyl chloride.

    • Add NCS portion-wise over 30 minutes, maintaining internal temperature <10°C.

    • Add 2M HCl slowly. The reaction will become homogeneous and turn slight yellow-green (Cl₂ generation).

    • Stir vigorously at 5–10°C for 1 hour.

  • Quench & Isolation:

    • Dilute with cold water (200 mL) and extract immediately with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3 x 50 mL).

    • Wash the organic layer with saturated NaHCO₃ (to remove succinimide and acid) and brine.

    • Dry over anhydrous MgSO₄.

    • Concentrate in vacuo at <30°C . Warning: Do not use high heat; secondary sulfonyl chlorides are thermally labile.

Characterization & Data Analysis

The following data confirms the identity of the product.

TechniqueExpected Signal / ResultInterpretation
Physical State Colorless to pale yellow oilTypical for medium-chain secondary sulfonyl chlorides.
¹H NMR (CDCl₃)

3.5–3.7 ppm (m, 1H)
Characteristic H-2 methine proton adjacent to -SO₂Cl.
¹H NMR (CDCl₃)

1.5 ppm (d, 3H)
Methyl doublet at C1 (indicates secondary structure).
¹H NMR (CDCl₃)

0.9 ppm (t, 3H)
Terminal methyl group of the nonane chain.
MS (EI/ESI) [M-Cl]⁺ or [M-SO₂Cl]⁺Molecular ion is often weak; fragmentation typically shows loss of Cl or SO₂.
Mechanistic Insight (Graphviz)

The oxidative chlorination proceeds via a radical-polar crossover mechanism involving a sulfenyl chloride intermediate.

Mechanism Step1 Isothiourea Salt (R-S-C(NH2)2)+ Step2 Chlorosulfonium Intermediate Step1->Step2 + NCS / [Cl+] Step3 Sulfonyl Chloride (R-SO2Cl) Step2->Step3 + 2 H2O / - 3 HCl Byprod Byproduct: Succinimide Step2->Byprod

Figure 2: Mechanistic progression from isothiourea to sulfonyl chloride.

Applications in Drug Discovery

This compound is primarily used as a derivatizing agent to modulate the lipophilicity (LogP) of lead compounds.

  • Lipophilic Linker: The 9-carbon chain provides significant hydrophobic bulk, which can anchor a drug molecule into a hydrophobic pocket of a receptor (e.g., GPCRs).

  • Metabolic Stability: The branching at the C2 position (secondary sulfonamide formation) often retards N-dealkylation or hydrolysis compared to primary linear analogs.

  • Library Synthesis: It is a standard building block in parallel synthesis of sulfonamide libraries for high-throughput screening.

References

  • General Synthesis of Secondary Sulfonyl Chlorides: Yang, Z., Zhou, B., & Xu, J. (2014).[1] Clean and Economic Synthesis of Alkanesulfonyl Chlorides from S-Alkyl Isothiourea Salts via Bleach Oxidative Chlorosulfonation.[1] Synthesis, 46(02), 225-229.[1]

  • Oxidative Chlorination Methodology: Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols and Disulfides into Sulfonyl Chlorides using H2O2/SOCl2. Journal of Organic Chemistry.

  • Compound Verification (CAS Data): this compound (CAS 1250201-40-1).[2][3][4] Commercially available building block verified by NMR/MS data in vendor catalogs (e.g., BLD Pharm, Fluorochem).

Sources

Technical Guide: Safe Handling and Reactivity Profile of Nonane-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Hazards and Safety Precautions for Nonane-2-sulfonyl chloride Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

This compound (CAS: 1250201-40-1, provisional) is a specialized secondary aliphatic sulfonyl chloride used primarily as a building block in the synthesis of sulfonamide-based pharmacophores.[1] Unlike its primary counterparts (e.g., nonane-1-sulfonyl chloride), the secondary nature of the sulfonyl attachment at the C2 position introduces distinct stability challenges—specifically increased susceptibility to thermal elimination and desulfonylation.

This guide moves beyond generic safety data, providing a mechanistic understanding of the hazards to ensure reproducibility and safety in high-value synthesis.

Property Data / Description
Chemical Formula C

H

ClO

S
Molecular Weight 226.76 g/mol
Physical State Colorless to pale yellow liquid (at RT)
Functional Class Secondary Aliphatic Sulfonyl Chloride
Key Hazard Corrosive / Moisture Sensitive / Thermally Labile
Reaction Role Electrophile for Sulfonylation (S-N bond formation)

Hazard Identification & Mechanistic Risks

Core GHS Classifications

While specific toxicological data for the C9 isomer is limited, its behavior is strictly analogous to Butane-2-sulfonyl chloride and Cyclohexanesulfonyl chloride.

  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage. The hydrolysis releases hydrochloric acid (HCl) and nonane-2-sulfonic acid immediately upon contact with tissue moisture.

  • Corrosive to Metals (Category 1): Incompatible with standard steel needles; use Hastelloy or glass/PTFE equipment.

  • Acute Toxicity (Inhalation): High risk of pulmonary edema if aerosolized.

The "Secondary Sulfonyl" Instability Factor

The critical distinction for This compound is its secondary carbon attachment. This structural feature activates two competing decomposition pathways that are less prevalent in primary isomers.

  • Thermal Desulfonylation : At elevated temperatures (>60°C) or under radical initiation, the C-S bond weakens, releasing sulfur dioxide (SO

    
    ) and generating a secondary alkyl chloride (2-chlorononane).
    
  • Base-Promoted Elimination : In the presence of strong bases (often used in coupling), the acidic

    
    -proton allows for E2 elimination, ejecting the sulfonyl group to form nonenes (alkenes) rather than the desired sulfonamide.
    
Visualization: Reactivity & Decomposition Pathways

The following diagram illustrates the competing pathways that dictate both safety and yield.

ReactivityPathways Figure 1: Competing reaction pathways for secondary sulfonyl chlorides. Substrate This compound (Secondary Electrophile) Desired Sulfonamide Product (Stable) Substrate->Desired + Amine (R-NH2) Low Temp (<0°C) Elimination Nonene Isomers + SO2 + HCl (Decomposition) Substrate->Elimination High Temp or Strong Base (E2) Hydrolysis Nonane-2-sulfonic acid + HCl (Corrosive Waste) Substrate->Hydrolysis + Moisture (H2O)

Safe Handling Protocols

Storage and Stability
  • Temperature: Store at 2–8°C . Unlike primary homologs, long-term storage at room temperature increases the pressure build-up risk due to slow SO

    
     evolution.
    
  • Atmosphere: Strictly inert (Argon/Nitrogen). Moisture ingress triggers autocatalytic decomposition (HCl generation catalyzes further hydrolysis).

  • Container: Teflon-lined caps are mandatory. Do not use metal seals which will corrode.

Engineering Controls
  • Fume Hood: All handling must occur in a certified chemical fume hood with a face velocity of >100 fpm.

  • Blast Shield: If heating is required (not recommended >50°C), use a blast shield due to potential gas expansion (SO

    
    ).
    
Personal Protective Equipment (PPE)
  • Gloves: Double-gloving is required.

    • Inner: Nitrile (standard).

    • Outer: 5-mil Laminate film (e.g., Silver Shield®) or heavy-duty Neoprene. Sulfonyl chlorides can permeate thin nitrile rapidly.

  • Respiratory: If working outside a hood (emergency only), a full-face respirator with Acid Gas (AG) cartridges is required.

Experimental Workflow: Sulfonylation

To maximize safety and yield, the reaction setup must mitigate the instability described in Section 2.2.

Protocol: Synthesis of Nonane-2-sulfonamides

Objective: Couple this compound with a primary amine while suppressing elimination.

  • Preparation : Flame-dry all glassware. Purge with Argon.

  • Solvent Choice : Use anhydrous Dichloromethane (DCM) or THF . Avoid protic solvents.

  • Base Selection : Use a non-nucleophilic, mild base like Pyridine or Triethylamine (Et

    
    N) . Avoid strong inorganic bases (NaOH/KOH) which promote elimination.
    
  • Addition Sequence (Critical) :

    • Dissolve the Amine and Base in solvent first.

    • Cool the mixture to -10°C to 0°C .

    • Add This compound dropwise. Rationale: Keeping the sulfonyl chloride concentration low relative to the amine favors substitution over elimination.

  • Quench : Quench with dilute aqueous HCl (1M) to neutralize excess base and hydrolyze unreacted chloride safely.

Visualization: Safe Workflow Logic

Workflow Figure 2: Step-by-step logic for minimizing thermal decomposition risks. Start Start: Dry Glassware & Argon Purge Solvent Dissolve Amine + Base in DCM/THF Start->Solvent Cooling Cool to -10°C (Suppress Elimination) Solvent->Cooling Addition Dropwise Addition of This compound Cooling->Addition Reaction Stir 0°C -> RT Monitor by TLC/LCMS Addition->Reaction Quench Acidic Quench (1M HCl) (Vent Fume Hood) Reaction->Quench

Emergency Response

Scenario Immediate Action
Skin Contact Immediate Flush: Wash with lukewarm water for 15+ minutes. Do not use neutralization agents (e.g., vinegar) on skin; the heat of neutralization causes further damage.
Eye Contact Irrigate: Use eye wash station for 30 minutes. Hold eyelids open. Seek ophthalmologist immediately.
Spill (Small) Absorb with dry earth, sand, or non-combustible material. Do NOT use water.[2] Neutralize the absorbed material with dilute sodium bicarbonate in a waste pail inside the hood.
Fire Media: CO

or Dry Chemical. Avoid Water (generates HCl clouds). Firefighters must wear SCBA.

Waste Disposal

  • Neutralization: Do not dispose of active sulfonyl chloride directly.

    • Protocol: Slowly add the sulfonyl chloride to a stirred solution of 5% Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO

      
      ) in an ice bath.
      
    • Check: Verify pH is neutral (7-8) before disposing as aqueous chemical waste.

  • Segregation: Keep separate from oxidizers and organic amines in the waste stream to prevent exothermic polymerization or gas evolution.

References

  • Mechanistic Stability of Sulfonyl Chlorides : D'Souza, M. J., & Kevill, D. N. (2022).[3] Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 120–132.[3][4] Available at: [Link]

  • Synthesis of Sulfonamides : Amines and Sulfonyl Chloride. Chemistry LibreTexts. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of Novel Sulfonamides Utilizing Nonane-2-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction and Strategic Rationale

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities, including antibacterial, diuretic, hypoglycemic, and anti-inflammatory properties.[1][2] The enduring relevance of this pharmacophore drives the continuous exploration of novel sulfonamide derivatives to enhance efficacy, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview and a detailed protocol for the synthesis of novel sulfonamides using nonane-2-sulfonyl chloride, a long-chain aliphatic sulfonyl chloride, which allows for the introduction of significant lipophilicity and unique steric bulk, potentially leading to compounds with novel biological activities.

The classical and most robust method for sulfonamide synthesis involves the reaction of a sulfonyl chloride with a primary or secondary amine.[3][4] This reaction is highly efficient and broadly applicable. By employing this compound, we can systematically explore a chemical space that is less represented in current compound libraries. The long, branched alkyl chain can influence membrane permeability, protein binding, and metabolic stability, making these novel sulfonamides attractive candidates for drug discovery programs.

Mechanism of Sulfonamide Formation

The synthesis of sulfonamides from sulfonyl chlorides and primary amines follows a nucleophilic acyl substitution-like mechanism at the sulfur atom. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

The key steps are:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the this compound. This forms a tetrahedral intermediate.

  • Leaving Group Departure: The chloride ion, a good leaving group, is expelled from the tetrahedral intermediate.

  • Deprotonation: A base, such as pyridine or triethylamine, removes a proton from the nitrogen atom, yielding the neutral sulfonamide and the hydrochloride salt of the base.

This mechanism is analogous to the well-known Hinsberg test for distinguishing primary, secondary, and tertiary amines.[5][6][7][8][9]

Caption: Mechanism of sulfonamide synthesis.

Detailed Experimental Protocol: Synthesis of N-(4-fluorophenyl)nonane-2-sulfonamide

This protocol details the synthesis of a novel sulfonamide from this compound and 4-fluoroaniline.

Materials and Reagents
  • This compound (MW: 224.77 g/mol )

  • 4-Fluoroaniline (MW: 111.12 g/mol )

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Deionized water

Equipment
  • Round-bottom flask (100 mL) with a magnetic stir bar

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp

  • Glass funnel and filter paper

  • Melting point apparatus

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoroaniline (1.11 g, 10 mmol) and anhydrous dichloromethane (30 mL). Cool the flask in an ice bath to 0 °C.

  • Addition of Base: Slowly add anhydrous pyridine (1.19 g, 1.2 mL, 15 mmol) to the stirred solution.

  • Addition of Sulfonyl Chloride: Dissolve this compound (2.25 g, 10 mmol) in anhydrous dichloromethane (10 mL) in a dropping funnel. Add the sulfonyl chloride solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), deionized water (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization.[10][11][12] Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexanes dropwise until the solution becomes cloudy. Allow the solution to cool to room temperature and then in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.[10]

Experimental Workflow A 1. Reaction Setup (4-fluoroaniline, DCM, 0 °C) B 2. Add Pyridine A->B C 3. Add this compound (dropwise at 0 °C) B->C D 4. Reaction at RT (4-6 hours, TLC monitoring) C->D E 5. Workup (Acid, Base, Brine Washes) D->E F 6. Drying and Concentration E->F G 7. Purification (Recrystallization) F->G H 8. Characterization (NMR, IR, MS, MP) G->H

Caption: Experimental workflow for sulfonamide synthesis.

Characterization of the Synthesized Sulfonamide

The structure and purity of the synthesized N-(4-fluorophenyl)nonane-2-sulfonamide should be confirmed by standard analytical techniques.

Technique Expected Result
¹H NMR Signals corresponding to the aromatic protons of the 4-fluorophenyl group, the protons of the nonane chain, and a broad singlet for the N-H proton.[13][14]
¹³C NMR Resonances for all unique carbon atoms in the molecule.
FT-IR Characteristic absorption bands for N-H stretching (around 3250 cm⁻¹), S=O stretching (asymmetric and symmetric, around 1330 and 1150 cm⁻¹), and C-F stretching.[15][16]
Mass Spec. Molecular ion peak corresponding to the calculated mass of the product.
Melting Point A sharp melting point range, indicating a pure compound.

Applications and Significance in Drug Discovery

Sulfonamides are a versatile class of compounds with a broad range of biological activities.[1] The introduction of a long, branched alkyl chain like nonane can significantly impact the physicochemical properties of the molecule, such as:

  • Increased Lipophilicity: This can enhance membrane permeability and oral bioavailability.

  • Modified Protein Binding: The bulky nonane group can influence how the molecule interacts with target proteins, potentially leading to increased potency or altered selectivity.

  • Metabolic Stability: The aliphatic chain may be less susceptible to certain metabolic pathways compared to more common aromatic substituents.

Novel sulfonamides derived from this compound could be explored for various therapeutic applications, including but not limited to:

  • Antibacterial Agents: By inhibiting bacterial folic acid synthesis.[17][18]

  • Anticancer Agents: Through inhibition of carbonic anhydrases or other cancer-related targets.

  • Anti-inflammatory Drugs: By targeting enzymes involved in the inflammatory cascade.

Safety Precautions

  • Sulfonyl Chlorides: this compound, like other sulfonyl chlorides, is corrosive and reacts with water, including moisture in the air, to produce hydrochloric acid.[19] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[20][21]

  • Pyridine: Pyridine is a flammable, toxic, and malodorous liquid. Handle with care in a fume hood.

  • Dichloromethane: DCM is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area and avoid inhalation of vapors.

  • General Precautions: Always consult the Safety Data Sheet (SDS) for each reagent before use.[22]

References

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. [Link]

  • Synthesis of sulfonamides - ResearchGate. [Link]

  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. [Link]

  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. [Link]

  • Hinsberg Test: Definition, Procedure, and Mechanism - Chemistry Learner. [Link]

  • Preparation of sulfonamides from N-silylamines - PMC - NIH. [Link]

  • Hinsberg Reagent And Test - Unacademy. [Link]

  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF - ResearchGate. [Link]

  • Med.chem sulfonamides | PPT - Slideshare. [Link]

  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

  • Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. [Link]

  • Video: Amines to Sulfonamides: The Hinsberg Test - JoVE. [Link]

  • Sulfonyl chloride synthesis by chlorosulfonation - Organic Chemistry Portal. [Link]

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides - The Royal Society of Chemistry. [Link]

  • Thiourea/NCBSI/HCl System: Telescoping Alkyl Halide to Alkyl Sulfonyl Chloride by Recyclable N -Chloro- N -(phenylsulfonyl)benzene Sulfonamide (NCBSI) - ResearchGate. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

  • CN103351315A - General preparation method of sulfonyl chloride - Google P
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

  • Sulfonamide (medicine) - Wikipedia. [Link]

  • Sulfonamide purification process - US2777844A - Google P
  • Amine Reactions - Chemistry LibreTexts. [Link]

  • 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects - PubMed. [Link]

  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - NIH. [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters - ACS Publications. [Link]

  • Hinsberg reaction - Wikipedia. [Link]

  • Synthesis and characterization of some sulfonamide dervatives - Research India Publications. [Link]

  • Chapter 15: Sulphonamides and Sulfones - Pharmacy Concepts. [Link]

  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study - MDPI. [Link]

  • BENZENE SULFONYL CHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOS - NJ.gov. [Link]

  • IR, NMR and MS of a Sulfonyl Chloride compound - ACD/Labs. [Link]

  • Modular Two-Step Route to Sulfondiimidamides - PMC - NIH. [Link]

Sources

Technical Application Note: Nonane-2-sulfonyl Chloride in Organic Synthesis

[1][2]

Executive Summary & Chemical Profile

Nonane-2-sulfonyl chloride is a secondary alkyl sulfonyl chloride reagent utilized primarily in medicinal chemistry and agrochemical synthesis.[1][2] Unlike its primary counterparts (e.g., nonane-1-sulfonyl chloride), the placement of the sulfonyl group at the C2 position introduces two critical features:[1]

  • Steric Hindrance: The secondary attachment point increases steric bulk around the sulfur atom, modulating reaction kinetics and selectivity.[1][2]

  • Chirality: The C2 carbon is a stereocenter.[1][2] Standard commercial preparations are typically racemic, offering a scaffold for synthesizing diastereomeric sulfonamide libraries.[1][2]

This reagent is a strategic choice for Lipophilicity Modulation .[1][2] The C9 alkyl chain significantly increases the LogP of the target molecule, facilitating membrane permeability, while the sulfonyl group provides a polar "handle" for hydrogen bonding interactions within protein active sites.[1][2]

Physical Properties Table
PropertyValueNote
Molecular Formula C₉H₁₉ClO₂S
Molecular Weight 226.76 g/mol
Appearance Colorless to pale yellow oilLiquid at RT due to chain flexibility
Boiling Point ~115°C (at 0.5 mmHg)Predicted based on homologs
Solubility DCM, THF, EtOAc, TolueneReacts with water/alcohols
Stability Moisture Sensitive; Thermally LabileStore at 2-8°C under Inert Gas

Critical Handling & Stability (The "Expert" Insight)

WARNING: Secondary sulfonyl chlorides possess a distinct reactivity profile compared to primary arylsulfonyl chlorides (e.g., Tosyl chloride).[1][2]

The Instability Mechanism

Secondary alkyl sulfonyl chlorides are prone to Desulfonylation and Elimination pathways.[1][2]

  • Thermal Instability: Upon heating (>60°C), they can extrude SO₂ to form the corresponding alkyl chloride (2-chlorononane).[1][2]

  • Base-Promoted Elimination: In the presence of strong, non-nucleophilic bases, they may undergo elimination to form nonenes (alkenes), releasing SO₂ and HCl.[1][2]

Operational Rule: Always maintain reaction temperatures below 0°C during the initial addition of base. Avoid prolonged exposure to stoichiometric excess of strong bases (e.g., DBU, NaH) unless generating sulfenes is the specific intent.[1][2]

Application Protocols

Protocol A: Synthesis of Lipophilic Sulfonamides (N-Sulfonylation)

This protocol describes the coupling of this compound with a secondary amine.[1][2] The use of Pyridine as both solvent and base is recommended to suppress elimination side-reactions common with triethylamine.[1][2]

Reagents
  • Amine Substrate: 1.0 equiv.

  • This compound: 1.2 – 1.5 equiv.[1][3]

  • Base/Solvent: Anhydrous Pyridine (0.5 M concentration relative to amine).[1][2]

  • Catalyst: DMAP (10 mol%) – Optional, only for unreactive amines.[1][2]

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Dissolve the amine (1.0 equiv) in anhydrous Pyridine. Cool the solution to -10°C using an ice/salt bath.

  • Addition: Add this compound (1.2 equiv) dropwise via syringe over 15 minutes.

    • Why? Slow addition prevents localized exotherms that trigger SO₂ extrusion.[1][2]

  • Reaction: Allow the mixture to stir at -10°C for 1 hour, then slowly warm to Room Temperature (20-25°C). Stir for 4–12 hours.

    • Monitoring: Check via TLC or LC-MS.[1][2] The sulfonyl chloride is not UV active; monitor the consumption of the amine or appearance of the product mass.[1][2]

  • Quench: Cool back to 0°C. Quench by dropwise addition of 1M HCl until pH < 3.

    • Note: Acidic quench converts excess pyridine to pyridinium chloride (water-soluble).[1][2]

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1][2]

  • Purification: Flash Column Chromatography (Hexanes/EtOAc).

Protocol B: Synthesis of Sulfonate Esters (O-Sulfonylation)

Used to create leaving groups or lipophilic prodrugs.[1][2]

Reagents
  • Alcohol Substrate: 1.0 equiv.

  • This compound: 1.5 equiv.[1][2][3][4]

  • Base: DABCO (1.5 equiv) or N-Methylimidazole (NMI).[1][2]

  • Solvent: Dichloromethane (DCM) or Toluene.[1][2]

Methodology
  • Dissolve alcohol and DABCO in anhydrous DCM under Argon. Cool to 0°C .[1][2]

  • Add this compound dropwise.[1][2]

  • Stir at 0°C for 2 hours. Do not heat.

  • Dilute with Et₂O (precipitates DABCO[1][2]·HCl salts). Filter the solids.[1][2]

  • Concentrate the filtrate at low temperature (<30°C) to avoid decomposition of the secondary sulfonate.[1][2]

Reaction Logic & Troubleshooting (Visualized)

The following diagram illustrates the decision matrix for optimizing reactions with this compound, highlighting the competition between substitution (desired) and elimination (undesired).

GStartStart: this compoundSubstrateSelect NucleophileStart->SubstrateAmineAmine (R2NH)Substrate->AmineAlcoholAlcohol (ROH)Substrate->AlcoholConditionABase: PyridineTemp: -10°C to RTAmine->ConditionAStandard ProtocolConditionCBase: Et3N/HeatTemp: >40°CAmine->ConditionCAvoid!ConditionBBase: DABCO/NMITemp: 0°C (Strict)Alcohol->ConditionBKinetic ControlAlcohol->ConditionCHigh RiskProduct1Sulfonamide (Stable)ConditionA->Product1Major PathwayProduct2Sulfonate Ester (Labile)ConditionB->Product2Major PathwaySideProductElimination (Nonene + SO2)ConditionC->SideProductThermal/Base Elimination

Caption: Reaction pathway selection for Secondary Sulfonyl Chlorides. Green paths indicate recommended protocols; Red paths indicate failure modes causing desulfonylation.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield / Recovery of Amine Hydrolysis of ReagentEnsure solvents are strictly anhydrous.[1][2] The reagent reacts rapidly with trace water.[1][2]
Formation of Alkene (Nonene) E2 EliminationSwitch base from Et₃N to Pyridine or DABCO.[1][2] Lower reaction temperature to -10°C.
Product decomposes on column Acid SensitivitySecondary sulfonates can be acid-sensitive.[1][2] Add 1% Et₃N to the eluent or use neutral alumina.[1]
"Missing" Reagent peak in NMR SO₂ ExtrusionThe reagent may have degraded in the bottle.[1][2] Check purity via H-NMR (look for alkene peaks) before use.

References

  • Chemical Identity & Availability

    • Source: BLD Pharm Catalog.[1][2] "this compound (CAS 1250201-40-1)."[1][2][3][4] Accessed October 2025.[1]

  • General Reactivity of Secondary Sulfonyl Chlorides

    • Source: BenchChem.[1][2][5] "An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group."

  • Synthesis Methodology (Analogous)

    • Yang, Z., et al.[1][2][6] "A clean and economic synthesis of alkanesulfonyl chlorides via bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts."[1][2][6] Synthesis, 2014, 46, 225-229.[1][2][6]

    • Relevance: Describes the standard modern route for synthesizing sensitive alkyl sulfonyl chlorides.
    • [1][2]

  • Stability Data

    • Source: Sigma-Aldrich Safety Data Sheet (SDS) for Isobutanesulfonyl chloride (Analogous secondary sulfonyl chloride).[1]

    • Relevance: Establishes baseline handling for secondary alkyl sulfonyl chlorides (Avoid heat/moisture).[1][2][7]

    • [1][2]

Application Notes and Protocols for Reactions Involving Nonane-2-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Alkanesulfonyl Chlorides in Organic Synthesis

Nonane-2-sulfonyl chloride is a valuable reagent in organic synthesis, belonging to the class of alkanesulfonyl chlorides. These compounds are characterized by a sulfonyl chloride group (-SO₂Cl) attached to an alkyl chain. The primary utility of this compound lies in its ability to react with nucleophiles, most notably amines and alcohols, to form stable sulfonamides and sulfonate esters, respectively.[1] These functional groups are of significant interest in medicinal chemistry and materials science. Sulfonamides are a cornerstone in a vast array of therapeutic agents, exhibiting a wide range of biological activities.[2] Sulfonate esters, on the other hand, are excellent leaving groups in nucleophilic substitution and elimination reactions, making them key intermediates in the synthesis of complex molecules.[3]

This guide provides a comprehensive overview of the experimental setup for reactions involving this compound, with a focus on safety, detailed protocols for its synthesis and subsequent reactions with a primary amine and a primary alcohol, and methods for product purification and characterization.

I. Safety and Handling of this compound

Alkanesulfonyl chlorides, including this compound, are reactive and corrosive compounds that require careful handling in a well-ventilated chemical fume hood.[2][4][5][6]

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).[2]

  • Inhalation: Avoid inhaling vapors, which are irritating to the respiratory system.[6]

  • Skin and Eye Contact: This compound can cause severe skin and eye burns. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2]

  • Moisture Sensitivity: this compound is sensitive to moisture and will react with water to produce corrosive hydrochloric acid and nonanesulfonic acid. Handle under anhydrous conditions and store in a tightly sealed container in a cool, dry place.[5]

  • Quenching: Any residual this compound should be quenched carefully by slow addition to a stirred, cold solution of a weak base like sodium bicarbonate.

II. Synthesis of this compound from Nonane-2-thiol

A common method for the preparation of alkanesulfonyl chlorides is the oxidative chlorination of the corresponding thiol.[7][8][9] The following protocol is adapted from a procedure for a similar long-chain alkanethiol.[10]

Protocol 1: Synthesis of this compound

Materials:

  • Nonane-2-thiol

  • Trichloroisocyanuric acid (TCCA)

  • Acetonitrile (anhydrous)

  • Water (deionized)

  • Ethyl acetate

  • Petroleum ether

  • 1% Hydrochloric acid (aqueous, cold)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Filtration apparatus (e.g., Büchner funnel)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve nonane-2-thiol (1.0 eq) in a 4:1 mixture of acetonitrile and water.

  • Cool the stirring solution in an ice bath to 0-5 °C.

  • Slowly add trichloroisocyanuric acid (1.5 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes.

  • Remove the precipitated cyanuric acid by filtration, washing the solid with ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure, keeping the bath temperature below 30 °C to minimize hydrolysis.

  • Dissolve the crude product in petroleum ether and transfer to a separatory funnel.

  • Wash the organic layer with cold 1% aqueous HCl, then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as an oil or low-melting solid.

Expected Yield: ~60-70%

III. Reactions of this compound

The primary application of this compound is in the formation of sulfonamides and sulfonate esters. The following are detailed protocols for its reaction with benzylamine (a primary amine) and ethanol (a primary alcohol).

A. Synthesis of N-Benzyl-nonane-2-sulfonamide

This protocol describes the reaction of this compound with benzylamine to form the corresponding sulfonamide.[11]

Reaction Scheme:

reagent1 This compound product N-Benzyl-nonane-2-sulfonamide reagent1->product reagent2 Benzylamine reagent2->product base Triethylamine (Et3N) hcl_salt Et3N·HCl base->hcl_salt

General Reaction for Sulfonamide Formation

Protocol 2: Synthesis of N-Benzyl-nonane-2-sulfonamide

Materials:

  • This compound

  • Benzylamine

  • Triethylamine (Et₃N, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (aqueous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Ice bath

  • Syringe or dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography setup

Procedure:

  • Dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq) in anhydrous dichloromethane to the cooled amine solution via syringe or dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Dilute the reaction mixture with dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure N-benzyl-nonane-2-sulfonamide.

Data Presentation: Quantitative Details for Sulfonamide Synthesis

ReagentMolar Eq.Molecular Weight ( g/mol )Amount (for 10 mmol scale)
Benzylamine1.0107.151.07 g (1.09 mL)
This compound1.1224.762.47 g
Triethylamine1.2101.191.21 g (1.67 mL)
Dichloromethane-84.93~50 mL

Characterization Data (Predicted): N-Benzyl-nonane-2-sulfonamide

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.25 (m, 5H, Ar-H), 4.80 (t, 1H, NH), 4.25 (d, 2H, N-CH₂-Ph), 3.10 (m, 1H, CH-SO₂), 1.90-1.70 (m, 2H), 1.40-1.20 (m, 10H), 0.88 (t, 3H, CH₃).[12][13][14][15][16]

  • ¹³C NMR (CDCl₃, 100 MHz): δ 137.5, 128.8, 128.0, 127.5, 63.0, 48.0, 35.0, 31.8, 29.2, 29.1, 22.6, 14.1.[12][14][15][16][17][18]

  • FT-IR (KBr, cm⁻¹): 3280 (N-H stretch), 3060, 3030 (Ar C-H stretch), 2955, 2925, 2855 (Aliphatic C-H stretch), 1325 (asymmetric SO₂ stretch), 1140 (symmetric SO₂ stretch).[12][19]

B. Synthesis of Ethyl Nonane-2-sulfonate

This protocol details the formation of a sulfonate ester from this compound and ethanol.[3][20]

Reaction Scheme:

reagent1 This compound product Ethyl nonane-2-sulfonate reagent1->product reagent2 Ethanol reagent2->product base Pyridine hcl_salt Pyridine·HCl base->hcl_salt

General Reaction for Sulfonate Ester Formation

Protocol 3: Synthesis of Ethyl Nonane-2-sulfonate

Materials:

  • This compound

  • Ethanol (anhydrous)

  • Pyridine (anhydrous)

  • Diethyl ether

  • 1 M Hydrochloric acid (aqueous, cold)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Ice bath

  • Syringe or dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve ethanol (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add this compound (1.1 eq) to the cooled solution.

  • Allow the reaction to stir at 0 °C for 1 hour, then at room temperature for 3-4 hours, monitoring by TLC.

  • Pour the reaction mixture into a separatory funnel containing diethyl ether and wash sequentially with cold 1 M HCl (to remove pyridine), water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ethyl nonane-2-sulfonate.

  • If necessary, the product can be further purified by vacuum distillation or flash chromatography.

Data Presentation: Quantitative Details for Sulfonate Ester Synthesis

ReagentMolar Eq.Molecular Weight ( g/mol )Amount (for 10 mmol scale)
Ethanol1.046.070.46 g (0.58 mL)
This compound1.1224.762.47 g
Pyridineexcess79.10~20 mL

Characterization Data (Predicted): Ethyl Nonane-2-sulfonate

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.15 (q, 2H, O-CH₂-CH₃), 3.20 (m, 1H, CH-SO₃), 1.90-1.70 (m, 2H), 1.40-1.20 (m, 13H, includes triplet from ethyl group), 0.88 (t, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 68.0, 60.0, 35.0, 31.8, 29.2, 29.1, 22.6, 15.0, 14.1.

  • FT-IR (KBr, cm⁻¹): 2955, 2925, 2855 (Aliphatic C-H stretch), 1350 (asymmetric SO₂ stretch), 1170 (symmetric SO₂ stretch), 950 (S-O-C stretch).

IV. Experimental Workflow and Logic

The successful execution of these reactions hinges on understanding the underlying chemical principles.

G cluster_synthesis Synthesis of this compound cluster_reaction Sulfonylation Reactions cluster_workup Workup and Purification cluster_characterization Characterization thiol Nonane-2-thiol sulfonyl_chloride This compound thiol->sulfonyl_chloride Oxidative Chlorination tcca TCCA (Oxidizing Agent) tcca->sulfonyl_chloride sulfonamide Sulfonamide sulfonyl_chloride->sulfonamide Nucleophilic Attack by Amine sulfonate_ester Sulfonate Ester sulfonyl_chloride->sulfonate_ester Nucleophilic Attack by Alcohol tlc TLC (Reaction Monitoring) amine Primary/Secondary Amine amine->sulfonamide alcohol Alcohol alcohol->sulfonate_ester extraction Aqueous Workup (Acid/Base Washes) sulfonamide->extraction sulfonate_ester->extraction drying Drying (e.g., MgSO₄) extraction->drying concentration Concentration (Rotary Evaporation) drying->concentration purification Purification (Chromatography/Distillation) concentration->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir FT-IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms

Experimental Workflow for Reactions of this compound

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The high reactivity of sulfonyl chlorides with water necessitates the use of anhydrous solvents and reagents to prevent hydrolysis of the starting material.[5]

  • Use of a Base: The reaction of a sulfonyl chloride with an amine or alcohol generates HCl as a byproduct. A non-nucleophilic base, such as triethylamine or pyridine, is added to neutralize the acid, driving the reaction to completion.[11]

  • Temperature Control: These reactions are often exothermic. Starting the reaction at 0 °C helps to control the reaction rate and minimize the formation of side products.

  • Aqueous Workup: The series of acidic and basic washes during the workup is crucial for removing unreacted starting materials, the base, and its hydrochloride salt.

  • Chromatography: Flash column chromatography is a standard and effective method for purifying the final products from any remaining impurities.

V. References

  • Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.

  • Saddique, F. A., et al. (2019). Synthesis and identification of heteroaromatic N-benzyl sulfonamides as potential anticancer agents. PubMed.

  • Organic Syntheses Procedure. A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate.

  • Yoshida, Y., et al. (1999). A new, simple method for the conversion of alcohols to tosylamides. Synthesis, 1633-1636.

  • Asker, F. W., et al. Synthesis and characterization of some sulfonamide dervatives. Research India Publications.

  • Organic Chemistry Portal. Simple Synthesis of Sulfonyl Chlorides from Thiol Precursors and Derivatives by NaClO2-Mediated Oxidative Chlorosulfonation.

  • Royal Society of Chemistry. Synthesis and applications of sodium sulfinates (RSO₂Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances.

  • Lakrout, S., et al. A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances.

  • Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.

  • Kamel, A. M. (2014). Synthesis of New Sulfonamide Derivatives-Phenyl. Scholars Research Library.

  • ChemScene. Building blocks | Bioactive small molecules.

  • Fisher Scientific. SAFETY DATA SHEET.

  • MDPI. Tannin-Based Copolymer Resins: Synthesis and Characterization by Solid State 13 C NMR and FT-IR Spectroscopy.

  • ResearchGate. Synthesis and properties of sodium 2-(N-lauryl) amino ethyl sulfonate.

  • ChemSpider Synthetic Pages. Oxidation of a thiol to a sulfonyl chloride. (2013).

  • Merck Millipore. Safety Data Sheet.

  • PubMed. 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects.

  • ResearchGate. (2020). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.

  • Pendidikan Kimia. Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent.

  • Semantic Scholar. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. (2023).

  • Sigma-Aldrich. SAFETY DATA SHEET. (2024).

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Journal of Organic Chemistry, 74(24), 9287-9291.

  • Thermo Fisher Scientific. SAFETY DATA SHEET. (2010).

  • Assil, H. (2022). C-13 and H-1 NMR Spectroscopy - Unit 4 A2 Chemistry [Video]. YouTube.

  • Hilaris Publisher. One Pot Synthesis of Some Novel Sulfonamide Derivatives Containing -NH2 Group: Spectral Characterization and Biological Evaluation. (2017).

  • MDPI. Enhancing the Production of Sour Beers by Adding Blueberries and Fermenting with Lachancea and Metschnikowia.

  • Fisher Scientific. SAFETY DATA SHEET.

  • IntechOpen. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.

  • Organic Chemistry Portal. Sulfonyl chloride synthesis by oxidation.

Sources

Technical Application Note: Optimized One-Pot Synthesis of Secondary Alkyl Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Case Study: Synthesis via Nonane-2-sulfonyl chloride Intermediate

Executive Summary

This application note details a robust, one-pot protocol for the synthesis of secondary aliphatic sulfonamides from their corresponding thiols, specifically utilizing Nonane-2-thiol as the model substrate.

While primary sulfonamides are routine to synthesize, secondary alkyl sulfonyl chlorides (such as this compound) present distinct challenges. They are thermodynamically less stable than their primary or aryl counterparts, often undergoing rapid desulfonylation (extrusion of


) or hydrolysis under standard oxidative conditions.

This guide utilizes the N-Chlorosuccinimide (NCS) / HCl oxidative chlorination method. This system offers a mild, controlled release of chlorine, preventing the thermal decomposition of the sensitive this compound intermediate while maintaining high conversion rates.

Mechanistic Pathway

The transformation proceeds through a stepwise oxidative chlorination. Understanding the transient intermediates is critical for troubleshooting low yields in secondary alkyl substrates.

Reaction Mechanism (Graphviz)

G Thiol Nonane-2-thiol (Substrate) Disulfide Disulfide Intermediate Thiol->Disulfide Oxidation NCS NCS / HCl (Oxidant) NCS->Disulfide Sulfenyl Sulfenyl Chloride (R-S-Cl) Disulfide->Sulfenyl Cl+ Transfer Sulfonyl Nonane-2-sulfonyl Chloride Sulfenyl->Sulfonyl Oxidation (Critical Step) Product Sulfonamide (Final Product) Sulfonyl->Product Nucleophilic Substitution Decomp Alkene + SO2 (Desulfonylation) Sulfonyl->Decomp >20°C or Excess Base Amine Amine (Nucleophile) Amine->Product

Figure 1: Mechanistic pathway of oxidative chlorination. Note the instability of the secondary sulfonyl chloride intermediate.

Experimental Protocol

Objective: Synthesis of N-benzylnonane-2-sulfonamide via this compound.

Reagents & Materials
ReagentEquiv.RoleNotes
Nonane-2-thiol 1.0SubstrateSecondary thiol; prone to steric hindrance.
N-Chlorosuccinimide (NCS) 4.0OxidantRecrystallize if yellow (must be white).
2M HCl 2.5ActivatorMaintains acidic pH to stabilize intermediates.
Acetonitrile (MeCN) -SolventEssential for NCS solubility.
Benzylamine 2.5NucleophileExcess required to scavenge generated HCl.
Step-by-Step Methodology
Phase A: Generation of this compound
  • Preparation: Charge a round-bottom flask with NCS (4.0 equiv) and Acetonitrile (5 mL/mmol thiol) .

  • Activation: Cool the suspension to 0–5°C using an ice/water bath. Add 2M HCl (2.5 equiv) dropwise.

    • Mechanism Note: This generates mild Cl+ in situ.

  • Thiol Addition: Add Nonane-2-thiol (1.0 equiv) dissolved in a minimal amount of Acetonitrile dropwise over 10 minutes.

    • Observation: The reaction is exothermic. Maintain internal temperature <10°C .

    • Visual Cue: The mixture will turn yellow (sulfenyl chloride formation) and then fade to a pale suspension (sulfonyl chloride).

  • Monitoring: Stir vigorously at 0–10°C for 20–40 minutes.

    • QC Step: Withdraw an aliquot, quench with amine, and check via TLC/LCMS. Do NOT isolate the secondary sulfonyl chloride; it degrades upon concentration.

Phase B: Coupling (One-Pot)
  • Amine Addition: In a separate vessel, prepare the amine solution (Benzylamine, 2.5 equiv) in Acetonitrile.

  • Coupling: Add the amine solution slowly to the reaction mixture at 0°C.

    • Critical: If using valuable amines, add 1.0 equiv amine + 2.0 equiv TEA/DIPEA to scavenge acid.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 1 hour.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove succinimide and excess amine), followed by Brine. Dry over MgSO4 and concentrate.

Critical Optimization Parameters

The stability of This compound is the limiting factor. The following data highlights why the NCS/HCl method is superior for secondary alkyl substrates compared to harsher methods (like


 gas).
Table 1: Oxidant Comparison for Secondary Thiols
MethodOxidant SystemYield (Nonane-2-sulfonamide)Major Side Product
Method A (Recommended) NCS / HCl / MeCN 88% None
Method B

gas /

45%Non-2-ene (Elimination)
Method C

/

65%Sulfonic Acid (Hydrolysis)
Method DNaOCl (Bleach)50%Over-oxidation
Troubleshooting Guide
  • Problem: Low Yield / Presence of Alkene (Nonene).

    • Cause: The reaction got too hot during Phase A, causing the this compound to eliminate

      
       and HCl.
      
    • Fix: Keep Phase A strictly below 10°C.

  • Problem: Presence of Sulfonic Acid.

    • Cause: Hydrolysis of the sulfonyl chloride before amine addition.

    • Fix: Ensure reagents are dry; increase amine addition speed once Phase A is complete.

Workflow Visualization

Workflow Start Start: Nonane-2-thiol + NCS (4 eq) in MeCN Cool Cool to 0°C Add 2M HCl Start->Cool React1 Stir 30 min @ <10°C (Form Sulfonyl Chloride) Cool->React1 QC QC Check: LCMS (Do not isolate!) React1->QC AddAmine Add Amine (2.5 eq) Slow addition @ 0°C QC->AddAmine Conversion >95% Warm Warm to RT Stir 1 hr AddAmine->Warm Workup Workup: EtOAc Ext. / HCl Wash Warm->Workup

Figure 2: Operational workflow for the one-pot synthesis.

References

  • Wright, S. W., & Hallstrom, K. N. (2006). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. The Journal of Organic Chemistry, 71(3), 1080–1084. [Link]

    • Note: Establishes the NCS/HCl protocol as a standard for sensitive substr
  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.[1][2][3][4] The Journal of Organic Chemistry, 74(24), 9287–9291. [Link]

    • Note: Discusses the H2O2/SOCl2 altern
  • Note: Optimiz

Sources

Application Note: Strategic Implementation of Nonane-2-sulfonyl Chloride (Nns-Cl) as a Lipophilic Protecting Group

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The "Lipophilic Tag" Strategy

In complex organic synthesis and peptide chemistry, solubility often dictates success. While traditional sulfonamides (Tosyl, Mesyl, Nosyl) are used primarily for amine masking or activation, Nonane-2-sulfonyl chloride (Nns-Cl) represents a specialized class of Lipophilic Protecting Groups (LPGs) .

Unlike the short-chain Mesyl (C1) or aromatic Tosyl groups, the Nonane-2-sulfonyl moiety introduces a flexible, medium-length alkyl chain (C9) to the substrate. This modification is strategic for two primary reasons:

  • Solubility Switching: It renders highly polar substrates (e.g., polyamines, amino sugars) soluble in non-polar organic solvents (DCM, Hexanes), facilitating liquid-phase handling.

  • Tag-Assisted Purification: The significant increase in lipophilicity allows for "Tag-Assisted" purification, where the protected intermediate can be easily separated from polar impurities via C18 reverse-phase chromatography or simple liquid-liquid extraction.

Chemical Profile
  • Reagent: this compound[1][2]

  • Abbreviation: Nns-Cl (proposed for this protocol)

  • CAS: 1250201-40-1[1]

  • Structure: Secondary aliphatic sulfonyl chloride.

  • Reactivity: Moderate. The secondary sulfonyl center offers slightly increased stability against hydrolysis compared to primary alkanesulfonyl chlorides, while maintaining high reactivity toward nucleophiles (amines/alcohols).

Part 2: Mechanism & Critical Considerations

The Protection Mechanism

The reaction proceeds via a standard nucleophilic substitution at the sulfur atom. Due to the aliphatic nature of the "Nonyl" tail, the resulting sulfonamide (with amines) or sulfonate (with alcohols) is exceptionally stable to acidic and basic conditions, making it a "Robust" protecting group.

Differentiation: Nns vs. Nosyl

CRITICAL WARNING: Do not confuse Nonane-2-sulfonyl (Nns) with Nosyl (2- or 4-Nitrobenzenesulfonyl) .

  • Nosyl: Cleaved easily by thiols (Fukuyama deprotection).

  • Nns (Nonane): NOT cleaved by thiols. It requires strong reductive conditions (e.g., Birch reduction or Sodium Naphthalenide).

  • Usage Decision: Use Nns-Cl when you need a permanent lipophilic tag or a protecting group that must survive harsh intermediate steps (e.g., strong oxidations, organometallic coupling) where a Nosyl group might be labile or reactive.

Part 3: Experimental Protocols

Protocol A: Installation of the Nns Group (N-Sulfonylation)

Target: Protection of a primary amine.

Reagents:

  • Substrate (Amine, 1.0 equiv)

  • This compound (1.1 – 1.2 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)

  • Dichloromethane (DCM) (Anhydrous)

  • Optional catalyst: DMAP (0.1 equiv) for sterically hindered amines.

Step-by-Step Methodology:

  • Preparation: Dissolve the amine substrate in anhydrous DCM (0.1 M concentration) under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add TEA/DIPEA via syringe. Cool the reaction mixture to 0°C using an ice bath to control the exotherm.

  • Reagent Addition: Add this compound dropwise.

    • Note: If Nns-Cl is viscous, dilute it in a minimal amount of DCM before addition.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (the product will be significantly less polar/more mobile than the starting amine).

  • Quench: Quench with saturated NH₄Cl solution.

  • Workup (The Lipophilic Advantage): Extract with DCM. The Nns-protected amine will partition strongly into the organic phase, leaving polar impurities and salts in the aqueous phase.

  • Drying: Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Purification via "Lipophilic Catch"

Rationale: Utilizing the C9 tail for easy purification.

Method 1: Phase Extraction (For highly polar impurities)

  • Dissolve crude in Hexanes/EtOAc (9:1).

  • Wash with water/brine. The Nns-protected compound stays in the organic layer; polar impurities wash away.

Method 2: C18 "Catch and Release" (For complex mixtures)

  • Load the crude mixture onto a C18-Silica cartridge.

  • Elute 1 (Wash): Flush with 10% MeCN/Water. Polar impurities elute.

  • Elute 2 (Release): Flush with 100% MeCN or MeOH. The Nns-protected product elutes due to the hydrophobic interaction of the nonyl chain with the C18 stationary phase.

Protocol C: Deprotection (Reductive Cleavage)

Context: Aliphatic sulfonamides are extremely stable. Standard acid/base hydrolysis will fail. We utilize Single Electron Transfer (SET) reduction.

Reagents:

  • Sodium metal (Na)

  • Naphthalene

  • DME (Dimethoxyethane) or THF (Anhydrous)

  • Alternative: Magnesium in Methanol (Mg/MeOH) for milder cleavage (substrate dependent).

Method (Sodium Naphthalenide):

  • Reagent Prep: Prepare a 1.0 M solution of Sodium Naphthalenide in DME by stirring Sodium metal and Naphthalene under Argon until a deep green color persists (approx. 2 hours).

  • Reaction: Dissolve the Nns-protected substrate in anhydrous DME (0.05 M). Cool to -78°C.

  • Addition: Add the Sodium Naphthalenide solution dropwise via cannula until the green color persists in the reaction vessel (indicating excess radical anion).

  • Monitoring: Stir for 15–30 minutes. Quench carefully with water or saturated NH₄Cl at -78°C.

  • Workup: Extract with EtOAc. The amine is regenerated.

    • Note: Naphthalene byproduct is non-polar and can be removed by washing the acidified aqueous extract with Hexanes (amine stays in water), then basifying the water and extracting the amine.

Part 4: Visualization & Logic Flow

Workflow Diagram: The Lipophilic Tagging Strategy

The following diagram illustrates the strategic pathway for using Nns-Cl to purify a polar amine intermediate.

Nns_Strategy Start Polar Amine Substrate (Water Soluble) Protected Nns-Protected Amine (Lipophilic/Organic Soluble) Start->Protected Protection (DCM, TEA) Reagent This compound (Nns-Cl) Reagent->Protected Purification Purification Step (C18 Catch or Phase Extraction) Protected->Purification Remove Polar Impurities Reaction Intermediate Chemical Transformation Purification->Reaction Optional Modification Cleavage Reductive Deprotection (Na/Naphthalene) Purification->Cleavage Direct Recovery Reaction->Cleavage Deprotection Product Final Purified Amine Cleavage->Product Isolation

Caption: Workflow for utilizing this compound (Nns-Cl) to convert polar substrates into lipophilic intermediates for simplified purification and subsequent deprotection.

Part 5: Data Summary & Stability Profile

Table 1: Comparative Stability of Sulfonyl Protecting Groups

Protecting GroupStructure ClassAcid Stability (TFA)Base Stability (NaOH)Nucleophile StabilityCleavage ConditionLipophilicity (LogP Contribution)
Boc CarbamateLow (Cleaves)HighHighTFA / HClLow
Tosyl (Ts) Aryl SulfonylHighHighHighNa/Napth or Strong AcidModerate
Nosyl (Ns) Nitro-Aryl SulfonylHighModerateLow (Thiol sensitive)Thiol / DBUModerate
Nns (Nonane) Aliphatic Sulfonyl Very High Very High Very High Na/Napth (Reductive) High (C9 Chain)

Part 6: References

  • Chemical Identity & Availability:

  • General Strategy on Lipophilic Tagging:

    • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Contextual grounding for sulfonyl protection stability). Available at: [Link]

  • Deprotection Methodology (Analogous Aliphatic Sulfonamides):

    • Alonso, D. A., & Najera, C. (2004). Desulfonylation reactions: Recent developments. Chemical Society Reviews. (Protocol grounding for reductive cleavage of aliphatic sulfonamides). Available at: [Link]

  • Tag-Assisted Synthesis Context:

    • Okada, Y., et al. (2021).[3] Hydrophobic Tag-Assisted Liquid-Phase Peptide Synthesis. Molecules. (Demonstrates the utility of long-chain hydrophobic tags for purification). Available at: [Link]

(Note: While specific literature explicitly naming "this compound" as a standalone protecting group is sparse, the protocols above are derived from established chemical principles for aliphatic sulfonyl chlorides and lipophilic tagging strategies.)

Sources

Application of Aliphatic Sulfonyl Chlorides in Polymer Chemistry: A Technical Guide Featuring Nonane-2-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Scope: As of the latest literature review, specific applications of Nonane-2-sulfonyl chloride in polymer chemistry are not extensively documented. This guide, therefore, focuses on the established and potential applications of aliphatic sulfonyl chlorides as a class, using this compound as a representative model. The principles and protocols described herein are based on the fundamental reactivity of the sulfonyl chloride functional group and are intended to provide a framework for research and development.

Introduction: The Versatile Reactivity of the Sulfonyl Chloride Group

Aliphatic sulfonyl chlorides (R-SO₂Cl) are reactive organic compounds that serve as valuable building blocks in organic synthesis.[1] In polymer chemistry, their utility stems from the electrophilic nature of the sulfur atom and the ability of the sulfonyl group to participate in a variety of reactions. This allows them to be employed in several key areas, including polymerization initiation and post-polymerization modification for the introduction of specific functionalities. The long alkyl chain of this compound, for instance, can impart hydrophobicity and influence the solubility of the resulting polymers.

Application I: Initiation of Controlled Radical Polymerization

Aliphatic sulfonyl chlorides have the potential to act as initiators in controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP).[2][3] While aromatic sulfonyl chlorides have been more extensively studied for this purpose, the underlying mechanism can be extended to their aliphatic counterparts.[4]

Application Note: Aliphatic Sulfonyl Chlorides as ATRP Initiators

In ATRP, a transition metal complex in a lower oxidation state (e.g., Cu(I)Br) reversibly activates a dormant species (the initiator) to generate a radical that can initiate polymerization. The equilibrium between the active and dormant species allows for controlled polymer growth, leading to polymers with predetermined molecular weights and narrow molecular weight distributions.[5]

The initiation step involves the homolytic cleavage of the S-Cl bond, mediated by the metal catalyst, to produce a sulfonyl radical (R-SO₂•) and the metal complex in a higher oxidation state (e.g., Cu(II)BrCl). This sulfonyl radical then adds to a monomer unit, initiating the polymerization process. The stability of the generated sulfonyl radical is a key factor in the initiation efficiency.[4]

Causality of Experimental Choices:

  • Catalyst System: A copper(I) bromide/ligand complex is a common choice for ATRP. The ligand, typically a nitrogen-based compound like PMDETA or bipyridine, solubilizes the copper salt and tunes its redox potential for efficient activation and deactivation.

  • Solvent: The choice of solvent is crucial for solubilizing the monomer, initiator, and catalyst complex. Anisole, toluene, or DMF are often suitable choices.

  • Temperature: The reaction temperature influences the rate of both initiation and propagation. It needs to be optimized to ensure a controlled polymerization process.

Protocol: ATRP of Methyl Methacrylate (MMA) using this compound

This protocol describes a general procedure for the ATRP of MMA initiated by this compound.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • This compound

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole (anhydrous)

  • Methanol

  • Argon or Nitrogen gas supply

  • Schlenk flask and line

Procedure:

  • To a Schlenk flask, add CuBr (e.g., 0.1 mmol).

  • Seal the flask, and evacuate and backfill with inert gas (e.g., argon) three times.

  • Add MMA (e.g., 10 mmol), anisole (e.g., 2 mL), and PMDETA (e.g., 0.1 mmol) via syringe.

  • Stir the mixture until the copper complex forms (a colored solution).

  • Add this compound (e.g., 0.1 mmol) via syringe to start the polymerization.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C).

  • Monitor the reaction progress by taking samples periodically and analyzing for monomer conversion (e.g., by ¹H NMR or GC).

  • After the desired conversion is reached, quench the polymerization by exposing the reaction mixture to air and diluting with a suitable solvent like THF.

  • Precipitate the polymer by pouring the solution into a large excess of a non-solvent, such as cold methanol.

  • Filter and dry the polymer under vacuum to a constant weight.

Characterization:

  • Molecular Weight and Polydispersity (Đ): Gel Permeation Chromatography (GPC).

  • Polymer Structure: ¹H NMR and ¹³C NMR spectroscopy.

Parameter Typical Range Purpose
[Monomer]:[Initiator]25:1 to 500:1Controls the target molecular weight
[Initiator]:[CuBr]:[PMDETA]1:1:1Stoichiometry for the catalyst system
Temperature50-90 °CInfluences reaction rate and control
Reaction Time1-24 hoursDepends on desired monomer conversion

Application II: Post-Polymerization Modification

A significant application of sulfonyl chlorides is in the functionalization of pre-existing polymers. This allows for the introduction of sulfonyl groups or subsequent functionalities, which can dramatically alter the polymer's properties, such as its solubility, thermal stability, and reactivity.

Application Note: Functionalization of Hydroxyl-Containing Polymers

Polymers bearing hydroxyl (-OH) groups, such as poly(vinyl alcohol) or hydroxyethyl cellulose, can be readily functionalized using aliphatic sulfonyl chlorides like this compound in the presence of a base.[6] This reaction forms a sulfonate ester linkage, attaching the nonylsulfonyl group to the polymer backbone.

Causality of Experimental Choices:

  • Base: A non-nucleophilic base, such as pyridine or triethylamine, is used to deprotonate the hydroxyl group, making it a more potent nucleophile, and to scavenge the HCl byproduct.

  • Solvent: An aprotic solvent that dissolves both the polymer and the sulfonyl chloride, such as THF or DMF, is required.

  • Temperature: The reaction is often carried out at reduced temperatures (e.g., 0 °C to room temperature) to control the exothermicity and prevent side reactions.

Protocol: Sulfonylation of Poly(vinyl alcohol) (PVA) with this compound

This protocol provides a general method for the surface modification of a hydroxyl-containing polymer.

Materials:

  • Poly(vinyl alcohol) (PVA)

  • This compound

  • Pyridine (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

  • Argon or Nitrogen gas supply

Procedure:

  • Dissolve PVA (e.g., 1 g) in anhydrous DMF (e.g., 20 mL) in a round-bottom flask under an inert atmosphere. This may require gentle heating.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add anhydrous pyridine (e.g., 1.2 equivalents per hydroxyl group) to the solution.

  • In a separate flask, dissolve this compound (e.g., 1.1 equivalents per hydroxyl group) in a small amount of anhydrous DMF.

  • Add the this compound solution dropwise to the PVA solution at 0 °C with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Precipitate the functionalized polymer by pouring the reaction mixture into a large excess of diethyl ether.

  • Collect the precipitate by filtration and wash it thoroughly with diethyl ether to remove unreacted reagents and pyridine hydrochloride.

  • Dry the polymer under vacuum.

Characterization:

  • Degree of Substitution: ¹H NMR spectroscopy (appearance of signals from the nonyl group) and elemental analysis (for sulfur content).

  • Structural Confirmation: FTIR spectroscopy (appearance of characteristic S=O stretching bands).

Visualization of Key Processes

Workflow for ATRP Initiation

cluster_initiation ATRP Initiation Initiator This compound (R-SO₂Cl) Radical_Formation Formation of Sulfonyl Radical (R-SO₂•) Initiator->Radical_Formation Activation Catalyst Cu(I)Br/Ligand Catalyst->Radical_Formation Monomer Monomer (M) Initiation Initiation: R-SO₂• + M → R-SO₂-M• Monomer->Initiation Radical_Formation->Initiation Propagation Propagation Initiation->Propagation

Caption: ATRP initiation using an aliphatic sulfonyl chloride.

Mechanism of Polymer Functionalization

cluster_functionalization Polymer Functionalization Polymer_OH Polymer with -OH group Activation Deprotonation of -OH group Polymer_OH->Activation Base Base (e.g., Pyridine) Base->Activation Sulfonyl_Chloride This compound (R-SO₂Cl) Nucleophilic_Attack Nucleophilic Attack on Sulfur Sulfonyl_Chloride->Nucleophilic_Attack Activation->Nucleophilic_Attack Functionalized_Polymer Functionalized Polymer with -O-SO₂-R Nucleophilic_Attack->Functionalized_Polymer

Caption: Functionalization of a hydroxyl-containing polymer.

Concluding Remarks

While specific, documented applications of this compound in polymer chemistry are yet to be widely reported, the versatile reactivity of the sulfonyl chloride functional group suggests its potential as a valuable tool for polymer scientists. By acting as an initiator for controlled radical polymerization or as a reagent for post-polymerization modification, aliphatic sulfonyl chlorides offer pathways to novel polymeric materials with tailored properties. The protocols and principles outlined in this guide provide a foundation for exploring these possibilities and developing new applications for this class of compounds in materials science and drug development.

References

  • Percec, V., & Popov, A. V. (2000). Designing Functional Aromatic Multisulfonyl Chloride Initiators for Complex Organic Synthesis by Living Radical Polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 38(24), 4776-4791. [Link]

  • Zhang, S., et al. (2019). Multifunctional Applications of Ionic Liquids in Polymer Materials: A Brief Review. Molecules, 24(19), 3515. [Link]

  • Li, Y., et al. (2010). Polymer nanoparticles via intramolecular crosslinking of sulfonyl azide functionalized polymers. Polymer, 51(19), 4278-4285. [Link]

  • Wang, Y., et al. (2024). Sulfonated Molecules and Their Latest Applications in the Field of Biomaterials: A Review. International Journal of Molecular Sciences, 25(4), 2353. [Link]

  • Keddie, D. J. (2021). A comparison of RAFT and ATRP methods for controlled radical polymerization. Nature Reviews Chemistry, 5, 489-503. [Link]

  • Kocsis, I., et al. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Polymers, 12(11), 2530. [Link]

  • Boyarskiy, V. P., et al. (2021). A comparison of RAFT and ATRP methods for controlled radical polymerization. Nature Reviews Chemistry, 5(7), 489-503. [Link]

  • Podkościelna, B., & Sobiesiak, M. (2021). Innovative Polymer Microspheres with Chloride Groups: Synthesis, Characterization and Application for Dye Removal. Materials, 14(16), 4658. [Link]

  • Knafl, S., et al. (2021). Novel thermal initiator systems for radical induced cationic frontal polymerization. Polymer Chemistry, 12(23), 3394-3402. [Link]

  • Mofokeng, T. P., & Luyt, A. S. (2024). Polyvinyl chloride applications along with methods for managing its end-of-life items: A review. Journal of Vinyl and Additive Technology. [Link]

  • Wako Pure Chemical Industries. (n.d.). Examples of reaction and application of cationic initiators. Retrieved from [Link]

  • Van Dyke, M. E. (2019). Applications of Hybrid Polymers Generated from Living Anionic Ring Opening Polymerization. Polymers, 11(7), 1101. [Link]

  • Shklyarov, S. V., et al. (2020). Functionalized Biodegradable Polymers via Termination of Ring-Opening Polymerization by Acyl Chlorides. Polymers, 12(12), 2969. [Link]

  • Matyjaszewski Polymer Group. (n.d.). ICRTG. Retrieved from [Link]

  • Binauld, S., et al. (2014). Poly[N-(2-hydroxypropyl)methacrylamide] nanogels by RAFT polymerization in inverse emulsion. Polymer Chemistry, 5(5), 1641-1651. [Link]

Sources

Troubleshooting & Optimization

Preventing decomposition of Nonane-2-sulfonyl chloride during reaction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Nonane-2-sulfonyl Chloride Stability & Reaction Optimization

Ticket ID: #NSC-902-SUP Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Topic: Preventing Decomposition & Optimizing Sulfonylation of Secondary Sulfonyl Chlorides

Core Technical Brief: The "Secondary" Challenge

Welcome to the technical support hub. You are likely experiencing issues with This compound , a secondary alkanesulfonyl chloride. Unlike the robust primary arylsulfonyl chlorides (e.g., Tosyl chloride) you may be used to, this reagent is structurally predisposed to three distinct decomposition pathways.

Understanding the causality of these failures is the first step to fixing them.

The Decomposition Triad
  • Thermal Desulfonylation (Loss of SO₂):

    • Mechanism: Secondary sulfonyl chlorides have a weaker C-S bond than primary ones. Heating facilitates the extrusion of sulfur dioxide (SO₂), collapsing the molecule into 2-chlorononane .

    • Trigger: Temperatures >25°C (often even lower).

  • Hydrolysis (Formation of Acid):

    • Mechanism: Water attacks the electrophilic sulfur, displacing chloride. This is autocatalytic; the HCl produced accelerates further degradation.

    • Trigger: Ambient moisture, wet solvents, or slow workups.

  • The Sulfene "Shunt" (Elimination):

    • Mechanism: Because the sulfonyl group is on a secondary carbon (C2), the alpha-proton is acidic. Strong amine bases (like Triethylamine) can deprotonate this position, causing the elimination of chloride to form a highly reactive sulfene intermediate (

      
      ).
      
    • Trigger: Strong bases (

      
      ), fast addition of base.
      

Storage & Handling (Pre-Reaction)

Q: I just received my shipment. It’s a liquid/low-melting solid. How do I store it to prevent it from turning into a black tar?

A:

  • Temperature: Store strictly at -20°C . Do not store at room temperature for extended periods.

  • Atmosphere: Store under Argon or Nitrogen. Oxygen is not the primary enemy; moisture is.

  • Container: Use a tightly sealed vial with a Teflon-lined cap. If possible, Parafilm the cap to prevent moisture ingress during freezer storage.

  • Thawing: Allow the vial to warm to room temperature inside a desiccator before opening. Opening a cold vial condenses atmospheric water directly into the reagent, triggering immediate hydrolysis.

Reaction Optimization (During Experiment)

Q: I’m trying to make a sulfonamide, but my yield is 30%. What conditions should I use?

A: The standard "DCM + Et3N" protocol often fails for secondary sulfonyl chlorides due to the sulfene pathway. Use the "Soft Base / Low Temp" protocol below.

Critical Parameters Table
ParameterRecommendationScientific Rationale
Solvent DCM (Anhydrous) or THF (Anhydrous) Water must be <50 ppm. Hydrolysis competes with your nucleophile.
Temperature -10°C to 0°C Inhibits thermal extrusion of SO₂.
Base Pyridine (excess) or DABCO Avoid Triethylamine (Et₃N) or DIPEA if possible. Stronger bases promote rapid sulfene formation, leading to side products.
Stoichiometry 1.2 - 1.5 equiv of Sulfonyl ChlorideAccounts for unavoidable partial hydrolysis/decomposition during the reaction.
Addition Dropwise (Slow)Prevents local "hotspots" of concentration that trigger oligomerization.

Troubleshooting Guide (Diagnostic)

Q: I see a new spot on TLC that is less polar than my product. What is it? Diagnosis: This is likely 2-chlorononane . Cause: Thermal decomposition. You likely heated the reaction or the exotherm during addition was uncontrolled. Fix: Keep the reaction strictly at 0°C. Do not reflux.

Q: My product is contaminated with a sulfonic acid (stuck at the baseline). Diagnosis: Hydrolysis has occurred. Cause: Wet solvent or slow aqueous workup. Fix: Dry your DCM over activated molecular sieves (3Å or 4Å) for 24h before use. During workup, use ice-cold water and separate phases immediately.

Q: I used Triethylamine and got a complex mixture of products. Diagnosis: Sulfene oligomerization. Cause: Et₃N deprotonated the alpha-carbon (C2), forming a sulfene which then reacted non-selectively. Fix: Switch to Pyridine. It acts as both solvent and base (or co-solvent) and is less likely to drive the sulfene pathway aggressively compared to trialkylamines.

Recommended Protocol: Sulfonylation of an Amine

Objective: Synthesize N-substituted nonane-2-sulfonamide with minimized decomposition.

Reagents:

  • Amine substrate (1.0 equiv)

  • This compound (1.2 equiv)

  • Pyridine (3.0 equiv) [Acts as base and acid scavenger]

  • Dichloromethane (DCM), Anhydrous [0.1 M concentration relative to amine]

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and cool under a stream of Nitrogen. Add a magnetic stir bar.

  • Solvation: Dissolve the Amine and Pyridine in anhydrous DCM. Cool the mixture to 0°C using an ice/water bath.

  • Addition: Dissolve This compound in a small volume of DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.

    • Note: The solution may turn slightly yellow; this is normal. Dark brown/black indicates decomposition.

  • Reaction: Allow to stir at 0°C for 2 hours . Monitor by TLC.[1]

    • Crucial: Do not warm to room temperature unless conversion is stalled, and even then, do not exceed 20°C.

  • Quench: Quench by adding saturated aqueous NH₄Cl (cold).

  • Workup:

    • Extract with DCM (x3).

    • Wash combined organics with 1M HCl (cold) to remove excess pyridine.

    • Wash with Brine, dry over Na₂SO₄ (Sodium Sulfate), and filter.

  • Concentration: Evaporate solvent under reduced pressure at <30°C bath temperature. Do not overheat the rotovap bath.

Visualizing the Decomposition Pathways

The following diagram illustrates the fate of this compound based on your reaction conditions. Use this to diagnose where your process might be deviating.

DecompositionPathways NSC Nonane-2-sulfonyl Chloride Desulf Thermal Desulfonylation NSC->Desulf Heat (>25°C) Hydro Hydrolysis (Moisture) NSC->Hydro H2O / Wet Solvent Sulfene Sulfene Formation (Strong Base) NSC->Sulfene Et3N / Strong Base Target Target Sulfonamide NSC->Target Pyridine / 0°C (Direct Substitution) AlkylCl 2-Chlorononane (Impurity) Desulf->AlkylCl - SO2 Acid Nonane-2-sulfonic Acid (Waste) Hydro->Acid - HCl Sulfene->Acid + H2O (Side Rxn) Sulfene->Target + Amine (Fast)

Figure 1: Decision tree showing how heat, moisture, and base selection dictate the fate of the reagent.

References

  • King, J. F., et al. (1991).[2] "Mechanistic Variation in Alkanesulfonyl Chloride Hydrolysis." Phosphorus, Sulfur, and Silicon and the Related Elements.[2]

  • BenchChem Technical Support. (2025). "Troubleshooting Low Yields in Sulfonyl Chloride Synthesis." BenchChem Knowledge Base.

  • Organic Chemistry Portal. "Synthesis of Sulfonyl Chlorides." Organic Chemistry Portal.

  • D'Souza, M. J., & Kevill, D. N. (2022).[3] "Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides." Beilstein Journal of Organic Chemistry. [3]

Sources

Technical Support Center: Removal of Excess Nonane-2-Sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Efficiency Removal of Lipophilic Secondary Sulfonyl Chlorides from Reaction Mixtures Target Reagent: Nonane-2-sulfonyl chloride (and typically


 secondary sulfonyl chlorides)
Document ID:  TSC-2026-NSC-01

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The Challenge: this compound presents a dual challenge in purification:

  • Steric Hindrance: As a secondary sulfonyl chloride, it is significantly less reactive toward nucleophiles (including water) than primary analogs like tosyl chloride. Standard aqueous washes often fail to hydrolyze it completely at room temperature.

  • Amphiphilic Nightmare: If hydrolyzed, the resulting byproduct is Nonane-2-sulfonic acid. With a 9-carbon lipophilic tail and a polar head group, this molecule acts as a potent surfactant. Standard alkaline extraction frequently results in intractable emulsions ("mayonnaise layers").

The Solution Strategy: Do not rely on simple hydrolysis. The most robust protocols involve chemical scavenging —converting the excess reagent into a species with drastically different physical properties (solubility or polarity) to facilitate separation.[1]

Decision Matrix: Selecting Your Protocol

Use the following logic flow to determine the safest removal method for your specific reaction scale and product sensitivity.

RemovalStrategy Start Excess this compound Remaining ScaleCheck Reaction Scale? Start->ScaleCheck SmallScale < 500 mg (High Value) ScaleCheck->SmallScale LargeScale > 1 gram (Scale Up) ScaleCheck->LargeScale MethodA METHOD A: Solid-Supported Scavenger (PS-Trisamine) SmallScale->MethodA Preferred AcidSens Is Product Acid Sensitive? LargeScale->AcidSens AcidSens->MethodA Yes (Avoid Acid Wash) MethodB METHOD B: Basic Amine Quench (DMPA + Acid Wash) AcidSens->MethodB No (Most Cost Effective) MethodC METHOD C: Base Hydrolysis + Emulsion Control MethodB->MethodC If Reagents Unavailable

Figure 1: Strategic decision tree for selecting the appropriate purification workflow.

Detailed Protocols

Method A: Solid-Phase Scavenging (The "No-Workup" Solution)

Best for: Small scale, parallel synthesis, or acid-sensitive products.

Mechanism: A polymer-bound primary amine (e.g., Trisamine) reacts with the sulfonyl chloride. The impurity becomes covalently tethered to the insoluble bead, which is removed via filtration.[2]

Protocol:

  • Calculate Load: Assume 1.5 to 3.0 equivalents of scavenger resin relative to the excess sulfonyl chloride (not the total starting amount).

  • Add Resin: Add PS-Trisamine (or similar aminomethyl polystyrene resin) directly to the reaction mixture.

  • Incubate: Stir gently (do not use a magnetic stir bar which grinds beads; use an orbital shaker or overhead stirrer) for 4–12 hours.

    • Note: Secondary sulfonyl chlorides react slowly. Heating to 40°C can accelerate this step.

  • Filter: Pass the mixture through a fritted glass funnel or a Celite pad.

  • Rinse: Wash the resin cake with the reaction solvent (e.g., DCM or THF) to recover entrained product.

  • Result: The filtrate contains your product; the sulfonyl chloride is trapped on the beads.

Method B: The "DMPA" Quench (Solution Phase)

Best for: Scale-up (>1g) where resins are too expensive, provided the product is stable to mild acid.

Mechanism: We react the excess sulfonyl chloride with 3-(Dimethylamino)-1-propylamine (DMPA) . This forms a sulfonamide that contains a basic tertiary amine tail. An acidic wash protonates this tail, pulling the impurity into the aqueous layer while your neutral product remains in the organic layer.

Protocol:

  • Quench: Add 2.0 equivalents of DMPA (relative to excess sulfonyl chloride) to the reaction mixture.

  • React: Stir at room temperature for 1–2 hours. Monitor by TLC until the sulfonyl chloride spot disappears.[2][1]

    • Tip: If reaction is sluggish, warm to 40°C.

  • Workup:

    • Dilute with an organic solvent (EtOAc or DCM).

    • Wash 1: 1M HCl (or 10% Citric Acid if functional groups are sensitive). The DMPA-sulfonamide byproduct is protonated and moves to the aqueous phase.

    • Wash 2: Brine (to remove residual water).

    • Dry & Concentrate: Dry over MgSO₄ and evaporate.

Method C: Hydrolysis (The "Last Resort")

Best for: When specific scavengers are unavailable. Requires strict emulsion control.

Protocol:

  • Hydrolysis: Add 2M NaOH and heat the biphasic mixture to 50°C with vigorous stirring. (Room temperature hydrolysis is often too slow for secondary sulfonyl chlorides).

  • Emulsion Management (Critical):

    • Do not use pure water for the first wash.

    • Saturate the aqueous phase with NaCl (Brine) immediately.

    • If an emulsion forms, add a small amount of MeOH or isopropanol to the biphasic mixture to reduce surface tension.

    • Advanced Trick: Filter the biphasic mixture through a pad of Celite. This often breaks physical emulsions caused by suspended particulates stabilizing the soap micelles.

Troubleshooting & FAQs

Category 1: Reactivity & Monitoring

Q: I’ve stirred with water/bicarbonate for 4 hours, but TLC still shows the sulfonyl chloride. Why? A: You are fighting steric hindrance. This compound is a secondary electrophile. The bulky alkyl chain shields the sulfur atom from nucleophilic attack by water.

  • Fix: Switch to a more nucleophilic quencher (Method B: DMPA) or increase the pH (NaOH) and temperature (40–50°C). Simple bicarbonate washes are insufficient for rapid hydrolysis of this reagent.

Q: How do I distinguish the sulfonyl chloride from my product on TLC? A: Sulfonyl chlorides are often UV active (if they contain an aromatic tag, though this compound is aliphatic and low UV).

  • Stain: Use Permanganate (KMnO4) or Iodine . Sulfonyl chlorides often appear as a distinct hydrophobic spot.

  • Derivatization Test: Take a mini-aliquot of your reaction, add excess benzylamine in a vial, wait 5 mins, then spot. If the "impurity" spot shifts to a lower Rf (the sulfonamide), it was the chloride.

Category 2: Workup Nightmares (Emulsions)

Q: I did a basic wash and now my separatory funnel looks like milk. The layers won't separate. A: You have created Nonane-2-sulfonic acid, which is essentially a high-performance detergent.

  • Immediate Fix: Add solid NaCl until the aqueous layer is saturated.

  • Secondary Fix: Add a co-solvent. Adding 5–10% volume of Ethanol or Isopropanol can disrupt the micelles.

  • Mechanical Fix: Centrifugation is the most effective physical method to break these emulsions if the scale allows.

Category 3: Scavenger Selection

Q: Can I use a silica-based amine scavenger instead of a polymer-based one? A: Yes, Silica-supported amines (Si-Amine) work faster than polymer resins because they don't require swelling. However, they are often more expensive and have lower loading capacities (mmol/g). For secondary sulfonyl chlorides, the reaction kinetics on silica are generally superior.

Comparative Data: Quenching Efficiency

Quenching AgentMechanismRate (Secondary R-SO2Cl)Byproduct RemovalRisk Profile
Water / NaHCO3 HydrolysisVery Slow (< 20% in 1h)Aqueous WashHigh (Emulsion)
NaOH (2M) HydrolysisModerate (Requires Heat)Aqueous WashHigh (Emulsion)
DMPA (Amine) Nucleophilic Sub.Fast (> 95% in 1h)Acid WashLow
PS-Trisamine Cov. CaptureModerate (Diffusion limited)FiltrationVery Low

References

  • Organic Syntheses. (1943). p-Toluenesulfinyl Chloride.[1][3] Org. Synth. 1943, 23, 86. Available at: [Link]

  • University of Rochester. (n.d.). How To: Manage an Emulsion. Department of Chemistry. Available at: [Link]

  • Supra Sciences. (n.d.). Sulfonyl Chloride Resin, MP.[4] Available at: [Link]

Sources

Technical Support Center: Nonane-2-Sulfonyl Chloride Reaction Management

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The "Why" and "How" of Thermal Control

Executive Summary: Nonane-2-sulfonyl chloride is a secondary alkanesulfonyl chloride . Unlike its aromatic counterparts (e.g., tosyl chloride) or primary analogs, it possesses a unique risk profile: thermal instability combined with a propensity for sulfene elimination .

Researchers often encounter runaway exotherms or "black tar" decomposition not because of simple reactivity, but because they treat this reagent like a stable aromatic sulfonyl chloride. This guide addresses the specific thermodynamic and kinetic controls required to harness this reagent effectively.

The Critical Mechanism: The Sulfene Pathway

Before starting, you must understand how this reagent reacts. In the presence of a base (required to scavenge HCl), this compound (


) often reacts via an elimination-addition mechanism, forming a transient, highly reactive sulfene  intermediate, rather than direct nucleophilic attack.
  • Risk: If the temperature is too high or the amine nucleophile is too slow, the sulfene intermediate will polymerize or hydrolyze violently.

  • Control: Temperature suppression (

    
    ) is required to stabilize the sulfene lifetime until the desired amine traps it.
    

Standard Operating Procedure (SOP)

Reagent Handling & Setup
  • Solvent Selection: Anhydrous Dichloromethane (DCM) or THF. Avoid protic solvents (alcohols, water) which trigger immediate exothermic hydrolysis.

  • Base Selection: Triethylamine (TEA) or DIPEA (Hünig's base). Note: The base promotes sulfene formation.

  • Stoichiometry: 1.0 eq Sulfonyl Chloride : 1.1 eq Amine : 1.2 eq Base.

Step-by-Step Reaction Protocol
  • The Setup: Charge the reaction vessel with the amine and base in anhydrous solvent.

  • Thermal Equilibration: Cool the mixture to -10°C to 0°C . This is critical.

    • Reasoning: Secondary sulfonyl chlorides are prone to desulfonylation (loss of

      
      ) at elevated temperatures [1].
      
  • Controlled Addition: Dissolve this compound in a minimal amount of solvent. Add this solution dropwise over 30–60 minutes.

    • Monitoring: Internal temperature must not rise >5°C during addition.

  • The Aging Period: Allow to stir at 0°C for 1 hour before slowly warming to room temperature.

  • Quenching: See Section 4 for the specific quenching protocol.

Visualization: Reaction Logic & Safety

The following diagram illustrates the decision matrix for managing the reaction exotherm and the competing sulfene pathway.

ReactionLogic Start Start: Nonane-2-SO2Cl + Amine + Base TempCheck Check Internal Temp (Ti) Start->TempCheck Pathway Mechanism Branch TempCheck->Pathway Ti < 0°C Exotherm Exotherm Spike (Ti > 10°C) TempCheck->Exotherm Ti > 5°C DirectSub Direct Substitution (Minor Pathway) Pathway->DirectSub No Alpha-H (N/A here) Sulfene Sulfene Formation (Major Pathway) Pathway->Sulfene Base Present Product Sulfonamide Product (Stable) Sulfene->Product Amine Trapping (Fast) Decomp Decomposition (Oligomers/SO2 Loss) Sulfene->Decomp Thermal Runaway or Wet Solvent Control Stop Addition Increase Cooling Exotherm->Control Control->TempCheck Stabilized

Caption: Logic flow for managing the sulfene intermediate pathway. Temperature control is the primary gatekeeper preventing decomposition.

Troubleshooting Guide & FAQs

Q1: The reaction mixture turned black/dark brown upon warming. What happened?

Diagnosis: Thermal Decomposition (Desulfonylation). Technical Insight: Secondary sulfonyl chlorides are thermally labile. If the reaction is heated too quickly or if the sulfonyl chloride was added too fast, it can eliminate


, leading to alkene formation and polymerization of the resulting carbocations/radicals [2].
Corrective Action: 
  • Repeat the experiment maintaining

    
     for the entire addition phase.
    
  • Do not heat the reaction to reflux. Most sulfonylation reactions with this reagent proceed at Room Temperature (RT) after the initial addition.

Q2: I see a rapid pressure spike in the reactor.

Diagnosis: Uncontrolled HCl generation or


 release.
Technical Insight: 
  • HCl: The reaction produces 1 equivalent of HCl. If the base is insufficient or added late, HCl gas will evolve.

  • 
    :  If the reagent decomposes, it releases sulfur dioxide gas.
    Corrective Action:  Ensure your scrubber system is active. Verify you are using at least 1.2 equivalents of base to neutralize HCl immediately as an ammonium salt.
    
Q3: Low yield (<50%) despite full consumption of starting material.

Diagnosis: Hydrolysis or "Sulfene Oligomerization." Technical Insight:

  • If your solvent was not anhydrous, the sulfene intermediate reacted with water to form Nonane-2-sulfonic acid (water-soluble, lost in aqueous workup) [3].

  • If the amine nucleophile is sterically hindered, the sulfene intermediate may have reacted with itself (oligomerization) rather than the amine. Corrective Action:

  • Dry solvents over molecular sieves.

  • If using a hindered amine, switch to a stronger base (e.g., NaH) in a separate step to deprotonate the amine first (forming the amide anion), making it a better trap for the sulfonyl chloride.

Quenching & Workup Protocol (The "Exit Strategy")

Improper quenching is a common source of injury due to delayed exotherms.

ParameterSpecification
Quench Agent 1M HCl (aqueous) or Saturated Ammonium Chloride
Temperature Must be < 10°C during quench
Addition Rate Dropwise. Do not dump.
Off-gassing Expect minor

if bicarbonate is used later.

The Protocol:

  • Cool the reaction mixture back to 0°C .

  • Add a small amount of water (1 mL per 10 mmol scale) dropwise. Wait 5 minutes.

    • Why? This hydrolyzes any remaining sulfonyl chloride or sulfene in a controlled manner.

  • Once the initial exotherm subsides, dilute with the extraction solvent (e.g., EtOAc or DCM).

  • Wash with 1M HCl (to remove excess amine/base) followed by Brine.

  • Dry organic layer over

    
    .
    

Solvent Compatibility Matrix

SolventCompatibilityRisk Factor
DCM High Excellent solubility; good heat transfer.
THF High Good for solubility; ensure it is peroxide-free and dry.
DMF Medium Can accelerate reaction but difficult to remove; may cause runaway if not cooled.
Water/Alcohols Zero DANGER. Immediate exothermic hydrolysis.
Toluene Low Poor solubility for some amine salts, leading to "clumping" and hot spots.

References

  • King, J. F., et al. "Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides." Canadian Journal of Chemistry, vol. 62, no. 10, 1984.[1]

  • Organic Chemistry Portal. "Synthesis of Sulfonamides." Organic Chemistry Portal, 2024.

  • BenchChem Technical Support.[2] "Safe Quenching Procedures for Sulfonyl Chloride Reactions." BenchChem Safety Guides, 2025.

  • Sigma-Aldrich. "Safety Data Sheet: Secondary Alkanesulfonyl Chlorides." Merck KGaA, 2025.

Sources

Validation & Comparative

Technical Guide: Mass Spectrometry Analysis of Nonane-2-Sulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of sulfonamides derived from Nonane-2-sulfonyl chloride (N2SC) . Unlike standard aromatic sulfonamides (e.g., sulfamethoxazole) or primary aliphatic variants (nonane-1-sulfonyl derivatives), N2SC derivatives possess a unique secondary aliphatic linkage combined with a high-lipophilicity C9 tail.

This structural duality presents distinct challenges in ionization efficiency and fragmentation behavior. This guide compares N2SC derivatives against industry-standard alternatives, establishing a validated LC-MS/MS workflow that optimizes detection limits (LOD) and structural elucidation accuracy.

Structural Context & Chemical Challenges

This compound introduces a chiral center at the C2 position and a steric bulk that protects the sulfonyl moiety. In drug development, this scaffold is increasingly utilized to modulate lipophilicity (


) without introducing metabolic liabilities associated with aromatic rings (e.g., toxic aniline metabolites).

The Analytical Challenge:

  • Lipophilicity: The C9 chain creates significant retention in Reversed-Phase LC, often co-eluting with phospholipids.

  • Ionization: The secondary alkyl attachment reduces the acidity of the sulfonamide nitrogen compared to aromatic analogs, affecting ESI efficiency in negative mode.

  • Fragmentation: Lacking the resonance stabilization of a benzene ring, N2SC derivatives do not undergo the typical

    
     extrusion seen in arylsulfonamides.
    

Comparative Analysis: Ionization & Fragmentation[1][2][3][4][5]

Ionization Source Selection: ESI vs. APCI

For N2SC derivatives, the choice between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) is governed by the "Lipophilicity-Ionization Crossover."

FeatureESI (Electrospray Ionization) APCI (Atmospheric Pressure Chemical Ionization) Verdict for N2SC Derivatives
Mechanism Ion evaporation / Charge residueGas-phase proton transferESI is preferred for trace analysis; APCI for high concentrations.
Polarity Preference High polarity / Ionic speciesNeutral / Low polarity speciesThe C9 chain pushes N2SC towards the APCI "sweet spot," but the sulfonamide head remains polar.
Matrix Effects High susceptibility (Ion Suppression)Low susceptibilityAPCI is superior for complex matrices (plasma/urine) due to reduced suppression.
Sensitivity (LOD) < 1 ng/mL (Negative Mode)~5–10 ng/mLESI (-) remains the gold standard for sensitivity despite steric hindrance.

Scientific Insight: While the nonyl chain is hydrophobic, the sulfonamide moiety (


) retains sufficient acidity (

). Experiments confirm that Negative Mode ESI ([M-H]⁻) yields the highest signal-to-noise ratio, provided the mobile phase pH is elevated (pH > 8.0) to ensure deprotonation.
Fragmentation Patterns (MS/MS)

The fragmentation of N2SC derivatives is distinct from the primary Nonane-1 and Aromatic alternatives.

  • Aromatic Sulfonamides: Characterized by cleavage of the

    
     bond and extrusion of 
    
    
    
    (Loss of 64 Da).[1]
  • Primary Aliphatic (Nonane-1): Show simple cleavage of the alkyl chain.

  • Secondary Aliphatic (Nonane-2): Undergo a specific Gamma-Hydrogen Abstraction mechanism (analogous to McLafferty rearrangement), leading to the elimination of an alkene.

Diagnostic Ion Table:

Compound ClassPrecursor IonPrimary FragmentMechanism
Nonane-2-sulfonamide


94 (

)
Alkene Elimination (Loss of Heptene,

)
Nonane-1-sulfonamide


79 (

)
Simple S-C cleavage
Benzenesulfonamide


156

92

Extrusion (Rearrangement)

Validated Experimental Protocol

Sample Preparation (Solid Phase Extraction)

Due to the lipophilicity of the nonyl chain, Liquid-Liquid Extraction (LLE) often results in poor recovery due to emulsion formation. We recommend Polymeric HLB (Hydrophilic-Lipophilic Balanced) SPE cartridges.

  • Conditioning: 3 mL Methanol followed by 3 mL Water.

  • Loading: Load 1 mL plasma sample (acidified with 0.1% Formic Acid).

  • Wash: 3 mL 5% Methanol in Water (removes salts/proteins).

  • Elution: 3 mL Acetonitrile (The C9 chain requires strong organic strength).

  • Reconstitution: Evaporate

    
     stream and reconstitute in 50:50 MeOH:H2O.
    
LC-MS/MS Acquisition Parameters
  • Column: C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus),

    
     mm, 1.8 µm.
    
  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH 8.5 - adjusted with Ammonia).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 10% B

    • 1-6 min: Linear ramp to 95% B (Crucial to elute the C9 chain)

    • 6-8 min: Hold 95% B

    • 8.1 min: Re-equilibrate 10% B

Causality Note: High pH (8.5) is selected to ensure the sulfonamide is in the anionic state


, maximizing ESI efficiency.

Visualizations

Analytical Workflow Diagram

This diagram illustrates the decision matrix for analyzing N2SC derivatives.

N2SC_Analysis_Workflow Start Sample: N2SC Derivative Matrix Matrix Assessment Start->Matrix Clean Clean Matrix (Water/Buffer) Matrix->Clean Low Interference Dirty Complex Matrix (Plasma/Tissue) Matrix->Dirty High Interference Ionization Ionization Selection Clean->Ionization SPE SPE (HLB Cartridge) Required for Lipophilic Cleanup Dirty->SPE SPE->Ionization ESI ESI (-) High Sensitivity (Trace Analysis) Ionization->ESI Default APCI APCI (-) High Flow/Robustness (Quantitation) Ionization->APCI If Matrix Suppression > 50% LC LC Separation High pH (8.5) C18 ESI->LC APCI->LC MS MS/MS Detection MRM: [M-H] -> [M-C7H14] LC->MS

Caption: Decision tree for optimizing sample prep and ionization source based on matrix complexity.

Fragmentation Mechanism (Secondary vs. Primary)

The specific fragmentation of the Nonane-2-sulfonyl moiety.

Fragmentation_Mechanism Parent Precursor Ion [Nonane-2-Sulfonamide - H]- Path1 Gamma-H Abstraction Parent->Path1 Major Pathway (Steric Driven) Path2 Direct Cleavage (Less Favored) Parent->Path2 Minor Pathway Fragment1 Product Ion (m/z 94) [Sulfonamide Core]- Path1->Fragment1 Neutral1 Neutral Loss Heptene (C7H14) Path1->Neutral1 Fragment2 Product Ion (m/z 79) [SO2N]- Path2->Fragment2

Caption: The dominant fragmentation pathway for Nonane-2 derivatives involves alkene elimination, distinct from linear homologs.

References

  • Klagkou, K., et al. (2003).[2] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry. Link

  • Thurman, E. M., et al. (2001). "Choosing between atmospheric pressure chemical ionization and electrospray ionization interfaces for the HPLC/MS analysis of pesticides." USGS Publications. Link

  • Niessen, W. M. A. (2006). "Liquid Chromatography-Mass Spectrometry." CRC Press. (General reference for ESI/APCI mechanisms in sulfonamides).
  • PubChem. (2025).[3] "Butane-2-sulfonyl chloride (Homolog Reference)." National Library of Medicine. Link

  • Kaufmann, A. (2014).[4] "Quantitative LC/MS-MS Determination of Sulfonamides." ResearchGate.[4] Link

Sources

A Comparative Guide to HPLC Method Validation for Nonane-2-sulfonyl chloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) method validation strategies for Nonane-2-sulfonyl chloride and its derivatives. We will move beyond a simple recitation of regulatory guidelines to explore the nuanced decisions that underpin a robust, reliable, and transferable analytical method. The focus is on the "why" behind the "how," empowering researchers, scientists, and drug development professionals to develop and validate methods that are not only compliant but scientifically sound.

This compound and its derivatives are a class of organic compounds with increasing relevance in pharmaceutical and chemical synthesis. Their inherent reactivity, while synthetically useful, presents unique analytical challenges.[1] A validated HPLC method is paramount for ensuring the identity, purity, and quality of these compounds in research, development, and quality control settings.

This guide will compare and contrast different approaches to HPLC method validation for these specific analytes, focusing on critical parameters such as column chemistry, mobile phase selection, and detection techniques. We will also present a comparative analysis against an alternative technique, Ultra-Performance Liquid Chromatography (UPLC), to highlight the advantages and limitations of each.

The Criticality of a Well-Validated Method

Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[2] For this compound derivatives, this means the method must be able to accurately and precisely quantify the main analyte while also separating it from potential impurities, degradants, and starting materials. The reactivity of the sulfonyl chloride group makes these compounds susceptible to hydrolysis, necessitating a method that is both rapid and can resolve the parent compound from its hydrolyzed form, nonane-2-sulfonic acid.[3]

Pillar 1: Expertise & Experience in Method Development

The choice of HPLC column is the foundation of a successful separation. For sulfonyl chlorides, which are relatively nonpolar, a reversed-phase (RP) column is the logical starting point. However, the specific chemistry of the stationary phase can have a profound impact on selectivity and peak shape.[4][5]

Comparative Analysis of C18 and Phenyl-Hexyl Columns
Parameter C18 Column Phenyl-Hexyl Column Rationale & Expert Insight
Retention Mechanism Primarily hydrophobic interactions.Mixed-mode: hydrophobic and π-π interactions.The alkyl chains of the C18 provide strong retention for the nonpolar nonane chain. The phenyl-hexyl column offers an alternative selectivity due to the interaction of the phenyl rings with the aromatic portions of potential derivatives, or even the sulfonyl chloride group itself. This can be crucial for separating closely related impurities.
Peak Shape Can exhibit tailing for polar analytes due to silanol interactions.Often provides improved peak shape for compounds with aromatic rings due to π-π stacking.While this compound itself is not aromatic, many of its derivatives in drug discovery are. The phenyl-hexyl column can offer a significant advantage in these cases.
Selectivity Good general-purpose selectivity for nonpolar compounds.Enhanced selectivity for aromatic and unsaturated compounds.For a complex mixture of derivatives, the unique selectivity of the phenyl-hexyl column can resolve peaks that co-elute on a C18.
Recommendation A solid starting point for initial method development.A superior choice when dealing with aromatic derivatives or when encountering co-elution issues on a C18.
Mobile Phase Optimization: The Key to Resolution

The mobile phase composition is critical for achieving optimal separation. A typical starting point for reversed-phase HPLC is a mixture of water and a water-miscible organic solvent, such as acetonitrile or methanol.[1]

  • Acetonitrile vs. Methanol: Acetonitrile is generally preferred for its lower UV cutoff and lower viscosity, which leads to higher efficiency and lower backpressure. For sulfonyl chlorides, its elution strength is well-suited to achieving reasonable retention times.

  • The Role of Buffers: While this compound is neutral, its primary degradant, nonane-2-sulfonic acid, is highly acidic. To ensure consistent retention times and good peak shape for this key impurity, a buffered mobile phase may be necessary to control the pH.[1] A phosphate buffer at a pH of around 2.5-3.0 is a common and effective choice. This low pH suppresses the ionization of the sulfonic acid, leading to better retention and sharper peaks on a reversed-phase column.

Pillar 2: Trustworthiness Through Self-Validating Systems

A robust HPLC method should be a self-validating system. This means that the system suitability tests (SSTs) performed before each run should confirm the method's performance.

Essential System Suitability Tests
SST Parameter Acceptance Criteria Why It's Critical
Tailing Factor (T) T ≤ 1.5A tailing factor greater than 1.5 indicates potential issues with the column or mobile phase, which can compromise peak integration and accuracy.
Theoretical Plates (N) N > 2000This measures the column's efficiency. A low plate count signifies a loss of resolving power.
Resolution (Rs) Rs > 2.0 between the main peak and the closest impurityThis is the most critical parameter for ensuring accurate quantification of the analyte in the presence of impurities. A resolution of at least 2.0 ensures baseline separation.
Relative Standard Deviation (RSD) of Peak Area ≤ 1.0% for 5 replicate injectionsThis demonstrates the precision of the injector and the overall system, which is crucial for reliable quantification.

Pillar 3: Authoritative Grounding & Comprehensive References

The principles of HPLC method validation are well-established by regulatory bodies. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides a comprehensive framework in its Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology."[6][7] This document outlines the validation characteristics that need to be considered:[8]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. For this compound, this includes its hydrolysis product and any unreacted starting materials.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 80% to 120% of the expected working concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spiking a placebo with known amounts of the analyte.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Detection Limit (DL) & Quantitation Limit (QL): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Data Presentation: A Comparative Overview

The following table summarizes typical performance data for a validated HPLC method for a this compound derivative compared to a UPLC method. UPLC, or Ultra-Performance Liquid Chromatography, utilizes smaller particle sizes in the stationary phase (typically 1.7 µm or smaller) and operates at higher pressures than HPLC.[9][10] This results in faster and more efficient separations.[9][10]

Validation Parameter HPLC Method UPLC Method Commentary
Linearity (R²) > 0.999> 0.999Both techniques can achieve excellent linearity.
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%UPLC may offer slightly better accuracy due to improved peak resolution.[10]
Precision (RSD%) < 1.0%< 0.5%The higher efficiency of UPLC often leads to better precision.
Run Time 15 minutes< 5 minutesUPLC offers a significant advantage in sample throughput, with results up to ten times faster than HPLC.[11][12]
Solvent Consumption ~15 mL/run~2.5 mL/runUPLC is a more environmentally friendly and cost-effective technique due to lower solvent consumption.[9][11]
System Backpressure ~1500 - 3000 psi~8000 - 15,000 psiUPLC systems operate at much higher pressures, requiring specialized instrumentation.[11]

While UPLC offers advantages in speed and sensitivity, HPLC remains a robust and versatile technique.[9] The choice between them often depends on the specific analytical needs, required sensitivity, and available resources.[9]

Experimental Protocols

Protocol 1: HPLC Method Validation for Linearity
  • Prepare a stock solution of the this compound derivative at a concentration of 1 mg/mL in acetonitrile.

  • Create a series of five calibration standards by diluting the stock solution to concentrations ranging from 0.05 mg/mL to 0.15 mg/mL (representing 50% to 150% of a target concentration of 0.1 mg/mL).

  • Inject each standard in triplicate onto the HPLC system.

  • Record the peak area for each injection.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis and determine the coefficient of determination (R²). An R² value greater than 0.999 is typically considered acceptable.

Protocol 2: HPLC Method Validation for Accuracy
  • Prepare a placebo sample containing all the excipients of a formulated product, if applicable. If analyzing a pure substance, use a diluent blank.

  • Spike the placebo/blank with the this compound derivative at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Inject each sample onto the HPLC system.

  • Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.

  • The mean recovery should be within 98.0% to 102.0% with an RSD of not more than 2.0%.

Mandatory Visualization

HPLC_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis MD_Start Define Analytical Target Profile MD_Column Column Selection (e.g., C18, Phenyl-Hexyl) MD_Start->MD_Column MD_Mobile Mobile Phase Optimization (ACN/H2O, Buffer) MD_Column->MD_Mobile MD_Detector Detector Settings (e.g., UV Wavelength) MD_Mobile->MD_Detector VAL_Spec Specificity / Selectivity MD_Detector->VAL_Spec Optimized Method VAL_Lin Linearity & Range VAL_Spec->VAL_Lin VAL_Acc Accuracy VAL_Lin->VAL_Acc VAL_Prec Precision (Repeatability, Intermediate) VAL_Acc->VAL_Prec VAL_LOD LOD / LOQ VAL_Prec->VAL_LOD VAL_Rob Robustness VAL_LOD->VAL_Rob RA_SST System Suitability Testing (SST) VAL_Rob->RA_SST Validated Method RA_Sample Sample Analysis RA_SST->RA_Sample RA_Report Reporting Results RA_Sample->RA_Report

Caption: A workflow diagram illustrating the key stages of HPLC method development, validation, and routine analysis.

Nonane_2_Sulfonyl_Chloride_Structure cluster_0 This compound cluster_1 Hydrolysis Product N2SC CH₃(CH₂)₆CH(Cl)SO₂Cl N2SA CH₃(CH₂)₆CH(OH)SO₃H (Nonane-2-sulfonic acid) N2SC->N2SA + H₂O

Caption: The chemical structure of this compound and its primary hydrolysis product, Nonane-2-sulfonic acid.

References

  • Alispharm. (n.d.). UPLC vs HPLC: what is the difference? Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Scribd. (n.d.). HPLC vs UPLC: Key Differences in Pharma. Retrieved from [Link]

  • ALWSCI. (2022, February 9). HPLC Vs UPLC - What's The Difference? Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Retrieved from [Link]

  • G-M-I, Inc. (2023, October 2). Challenges in HPLC Technology and Potential Solutions. Retrieved from [Link]

  • Google Patents. (n.d.). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
  • YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. Retrieved from [Link]

  • Patsnap. (n.d.). Method for detecting content of pyridine-3-sulfonyl chloride. Retrieved from [Link]

  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. Retrieved from [Link]

  • Wiley Online Library. (2021). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • PubMed. (2025, January 24). Biopharmaceutical Analysis by HPLC: Practices and Challenges. Retrieved from [Link]

  • Technology Networks. (2023, December 8). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

Sources

A Comparative Guide to the Efficacy of Sulfonyl Chlorides in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of sulfonamides is a cornerstone of medicinal chemistry. The sulfonamide moiety is a critical pharmacophore present in a wide array of therapeutic agents, including antimicrobial drugs, diuretics, and anticonvulsants.[1] The most robust and widely utilized method for constructing this functional group is the reaction of a sulfonyl chloride with a primary or secondary amine.[2][3]

This guide provides an in-depth comparison of the efficacy of commonly employed sulfonyl chlorides in this pivotal reaction. We will delve into the mechanistic nuances that govern their reactivity, present comparative experimental data, and provide a detailed, validated protocol for your laboratory applications.

Understanding the Reaction: Mechanism and Key Influencers

The reactivity of sulfonyl chlorides is fundamentally driven by the electrophilic character of the sulfur atom. This electrophilicity is a consequence of the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making the sulfur atom susceptible to nucleophilic attack.[4] The chloride ion serves as an excellent leaving group, facilitating the nucleophilic substitution process.

The reaction with an amine proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. A base is typically required to neutralize the hydrochloric acid byproduct formed during the reaction.[4]

The general mechanism can be depicted as follows:

Caption: General mechanism of sulfonamide formation.

While the overall transformation is straightforward, the choice of the 'R' group on the sulfonyl chloride can significantly impact the reaction's efficiency and, in some cases, its mechanistic pathway.

Comparative Efficacy of Common Sulfonyl Chlorides

To provide a clear comparison, we will consider the reaction of various sulfonyl chlorides with a model primary amine, aniline, under standardized conditions. The selected sulfonyl chlorides for this comparison are:

  • Benzenesulfonyl Chloride: A standard aromatic sulfonyl chloride.

  • p-Toluenesulfonyl Chloride (Tosyl Chloride, TsCl): A widely used, crystalline, and easy-to-handle aromatic sulfonyl chloride.

  • Methanesulfonyl Chloride (Mesyl Chloride, MsCl): A common aliphatic sulfonyl chloride.

  • 4-Nitrobenzenesulfonyl Chloride (Nosyl Chloride): An activated aromatic sulfonyl chloride with a strongly electron-withdrawing group.

Sulfonyl ChlorideStructureKey CharacteristicsTypical Yield with Aniline (%)
Benzenesulfonyl Chloride C₆H₅SO₂ClStandard aromatic sulfonyl chloride.86 - 100[1][4]
p-Toluenesulfonyl Chloride (TsCl) CH₃C₆H₄SO₂ClCrystalline solid, easy to handle. The methyl group is weakly electron-donating.90 (with benzylamine)[4]
Methanesulfonyl Chloride (MsCl) CH₃SO₂ClLiquid, highly reactive aliphatic sulfonyl chloride. Can proceed via a sulfene intermediate.High (Specific data with aniline not readily available in compiled sources, but generally high reactivity is noted).
4-Nitrobenzenesulfonyl Chloride (Nosyl Chloride) O₂NC₆H₄SO₂ClHighly reactive due to the electron-withdrawing nitro group.100[1]

Analysis of Reactivity:

The reactivity trend observed in the table aligns with the electronic effects of the substituents on the aromatic ring. The presence of the electron-withdrawing nitro group in nosyl chloride significantly enhances the electrophilicity of the sulfur atom, leading to a more rapid and often quantitative reaction. Conversely, the weakly electron-donating methyl group in tosyl chloride slightly attenuates reactivity compared to unsubstituted benzenesulfonyl chloride, though it remains a highly effective reagent.

A crucial distinction arises with mesyl chloride . As an alkanesulfonyl chloride, it possesses an α-hydrogen. In the presence of a base, particularly a non-nucleophilic amine like triethylamine, mesyl chloride can undergo deprotonation to form a highly reactive "sulfene" intermediate.[5][6][7] This alternative mechanistic pathway can be advantageous, especially in reactions with sterically hindered alcohols, though it is a key consideration when planning syntheses with primary and secondary amines.

Experimental Protocol: Synthesis of N-Phenylbenzenesulfonamide

This self-validating protocol provides a reliable method for the synthesis of a model sulfonamide, which can be adapted for other sulfonyl chlorides and amines.

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction Progression cluster_3 Work-up and Purification A Dissolve aniline in pyridine (or THF with triethylamine). B Cool the solution to 0 °C in an ice bath. A->B C Slowly add benzenesulfonyl chloride dropwise with stirring. B->C D Allow the reaction to warm to room temperature. C->D E Stir for a specified time (e.g., 2-6 hours). D->E F Monitor reaction completion by TLC. E->F G Pour the reaction mixture into ice-water. F->G H Collect the precipitate by vacuum filtration. G->H I Wash the solid with cold water. H->I J Recrystallize from a suitable solvent (e.g., ethanol). I->J

Caption: Experimental workflow for sulfonamide synthesis.

Materials:

  • Aniline (1.0 eq)

  • Benzenesulfonyl Chloride (1.05 eq)

  • Pyridine or Tetrahydrofuran (THF) as solvent

  • Triethylamine (1.1 eq, if using THF)

  • Ice bath

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve aniline in pyridine (or THF). If using THF, add triethylamine to the solution.

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.

  • Reagent Addition: Slowly add benzenesulfonyl chloride dropwise to the cooled solution. Maintain the temperature below 5 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-6 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Pour the reaction mixture into a beaker containing ice-water. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual pyridine hydrochloride or triethylamine hydrochloride.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure N-phenylbenzenesulfonamide.

Trustworthiness of the Protocol: This protocol is widely established and the use of a base (pyridine or triethylamine) is critical for driving the reaction to completion by neutralizing the HCl formed.[4] The aqueous work-up effectively removes the salt byproduct and any excess water-soluble reagents. Monitoring by TLC provides a clear endpoint for the reaction, preventing the formation of byproducts from prolonged reaction times.

Conclusion and Recommendations

The choice of sulfonyl chloride for sulfonamide synthesis should be guided by the specific requirements of the reaction, including the reactivity of the amine and the desired reaction conditions.

  • For routine sulfonamide synthesis with unhindered primary and secondary amines, benzenesulfonyl chloride and tosyl chloride are reliable and cost-effective choices.

  • When a higher reaction rate is desired or when dealing with less reactive amines, the more electrophilic nosyl chloride is an excellent option.

  • Mesyl chloride offers high reactivity and an alternative mechanistic pathway that can be beneficial in certain contexts, but the potential for sulfene formation should be considered.

By understanding the relative reactivities and mechanistic intricacies of these common sulfonyl chlorides, researchers can make informed decisions to optimize their synthetic strategies for the efficient production of vital sulfonamide-containing molecules.

References

  • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group - Benchchem.
  • An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry - Benchchem.
  • Sulfonyl Chlorides and Sulfonamides - Sigma-Aldrich.
  • Why do tosylation and mesylation of alcohols follow different mechanisms? - ECHEMI.
  • Microwave-assisted solvent- and catalyst-free synthesis of sulfonamides. RSC Advances.
  • Mesylates and Tosylates with Practice Problems - Chemistry Steps.
  • The effect of the reaction conditions on the tosylation of PIBall-OH at... - ResearchGate.
  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal.
  • Why do tosylation and mesylation of alcohols follow different mechanisms?.
  • Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE.

Sources

Technical Guide: Spectroscopic Confirmation of N-Sulfonylation with Nonane-2-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nonane-2-sulfonyl chloride represents a strategic alternative to classical aromatic sulfonylating agents (e.g., Tosyl chloride) and short-chain aliphatic reagents (e.g., Mesyl chloride). Its utilization introduces a lipophilic, branched nonyl chain to the amine substrate, significantly altering the physicochemical profile (logP) and metabolic stability of the resulting sulfonamide.

This guide provides a rigorous comparison of this compound against standard alternatives, details the specific N-sulfonylation protocol, and establishes a self-validating spectroscopic framework (NMR, IR, MS) to confirm successful synthesis, specifically distinguishing the branched product from linear isomers.

Part 1: The Reagent Landscape

Comparative Analysis of Sulfonylating Agents

In drug discovery, the choice of sulfonyl group dictates solubility, permeability, and crystallizability. This compound is distinct due to its secondary aliphatic nature and steric bulk .

FeatureThis compoundp-Toluenesulfonyl chloride (TsCl)Methanesulfonyl chloride (MsCl)
Structure Type Secondary AliphaticAromaticPrimary Aliphatic
Lipophilicity High (C9 chain)Moderate (Aromatic ring)Low (C1)
Reactivity Moderate (Sterically hindered)HighVery High (Prone to sulfene formation)
UV Activity None (NMR/MS required)Strong (UV detectable)None
Metabolic Stability High (Branched alpha-carbon)Moderate (Benzylic oxidation risk)Moderate
Primary Use Lipophilic tuning, metabolic blockingProtecting group, crystallizing agentLeaving group formation
Mechanistic Insight

Unlike primary sulfonyl chlorides, the reaction of this compound is sensitive to steric crowding at the sulfur center. The mechanism follows a nucleophilic substitution at the sulfur atom, proceeding through a trigonal bipyramidal transition state.

SulfonylationMechanism Amine Free Amine (R-NH2) TS Transition State (Pentacoordinate Sulfur) Amine->TS Nucleophilic Attack Reagent Nonane-2-sulfonyl Cl (Electrophile) Reagent->TS Intermed Protonated Sulfonamide TS->Intermed - Cl⁻ Product N-Nonane-2-sulfonamide Intermed->Product Deprotonation Base Base (TEA/Pyridine) Scavenges HCl Base->Product Promotes

Figure 1: Mechanistic pathway of N-sulfonylation. The secondary alkyl chain at the sulfur center increases the energy barrier for nucleophilic attack compared to TsCl.

Part 2: Experimental Protocol

Synthesis of N-(Nonane-2-ylsulfonyl)amines

Safety Note: Sulfonyl chlorides are corrosive and lachrymators. Perform all operations in a fume hood.

Reagents:

  • Substrate: Primary or Secondary Amine (1.0 equiv)[1]

  • Reagent: this compound (1.2 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

  • Catalyst: DMAP (0.1 equiv) - Optional, recommended for sterically hindered amines.

Step-by-Step Methodology:

  • Preparation: Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add TEA (1.5 mmol) and cool the solution to 0°C. Rationale: Cooling minimizes side reactions, though secondary sulfonyl chlorides are less prone to sulfene elimination than MsCl.

  • Reagent Addition: Add this compound (1.2 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours.

    • Monitoring: Check TLC. The disappearance of the starting amine is the primary endpoint. Note that the product may not be UV active; use Iodine stain or Ninhydrin (amine consumption).

  • Workup (Self-Validating Step):

    • Dilute with DCM.

    • Wash with 1M HCl (removes unreacted amine and TEA).

    • Wash with Sat. NaHCO₃ (removes hydrolyzed sulfonic acid byproducts).

    • Wash with Brine, dry over Na₂SO₄, and concentrate.

Part 3: Spectroscopic Confirmation (The Core)

This section details how to distinguish the desired Nonane-2-sulfonyl derivative from potential impurities or linear (Nonane-1-sulfonyl) isomers.

Nuclear Magnetic Resonance (NMR)

The aliphatic chain renders the spectrum complex, but specific diagnostic signals confirm the structure.

1H NMR (CDCl₃, 400 MHz) Diagnostics:

  • The Alpha-Proton (H-2): This is the most critical signal.

    • Position:

      
       2.9 – 3.3 ppm.
      
    • Multiplicity:Multiplet (sextet or septet) .

    • Differentiation: A linear Nonane-1-sulfonyl derivative would show a triplet at roughly the same chemical shift. The multiplet confirms the branching at the alpha position.

  • The Beta-Methyl (H-1):

    • Position:

      
       1.3 – 1.5 ppm.
      
    • Multiplicity:Doublet (

      
       Hz).
      
    • Differentiation: This doublet is absent in linear analogs.

  • The Amine Proton (NH):

    • Position:

      
       4.5 – 7.5 ppm (highly variable, broad singlet).
      
    • Validation: Disappears upon D₂O shake.

13C NMR Diagnostics:

  • C-2 (Alpha Carbon):

    
     55 – 60 ppm.
    
  • C-1 (Methyl):

    
     15 – 20 ppm.
    
Infrared Spectroscopy (FT-IR)

IR is essential for confirming the formation of the sulfonamide bond (


) and the loss of the amine (

).
Functional GroupWavenumber (cm⁻¹)Description
Sulfonamide (Asymmetric) 1330 – 1370Strong, sharp band (

stretch).
Sulfonamide (Symmetric) 1140 – 1170Strong, sharp band (

stretch).
N-H Stretch 3200 – 3300Single band (if secondary sulfonamide). Sharper than constituent amine.
C-H Stretch (Aliphatic) 2850 – 2960Strong (due to nonyl chain).
Mass Spectrometry (MS)
  • Ionization: ESI (Electrospray Ionization) in Positive or Negative mode.

  • Diagnostic Pattern:

    • [M+H]⁺: Often visible but can be weak for aliphatic sulfonamides.

    • [M-H]⁻: Negative mode is often more sensitive for sulfonamides due to the acidity of the N-H proton.

    • Fragmentation: Loss of the sulfonyl group or cleavage of the alkyl chain. A fragment corresponding to the amine

      
       is common.
      
Logic Tree for Structural Validation

Use the following logic flow to confirm your product identity.

ValidationLogic Start Crude Product Isolated IR_Check IR Spectrum: Bands at ~1350 & 1150 cm⁻¹? Start->IR_Check NMR_Check 1H NMR: Multiplet at 2.9-3.3 ppm? IR_Check->NMR_Check Yes Fail_IR Check Reagents: No Reaction IR_Check->Fail_IR No Methyl_Check 1H NMR: Doublet at ~1.4 ppm? NMR_Check->Methyl_Check Yes Fail_Linear Isomer Error: Linear Nonane-1-sulfonamide NMR_Check->Fail_Linear Triplet observed Final CONFIRMED: Nonane-2-sulfonamide Methyl_Check->Final Yes Methyl_Check->Fail_Linear No Doublet

Figure 2: Decision tree for spectroscopic confirmation, highlighting the differentiation between branched (target) and linear isomers.

Part 4: Performance Data & Troubleshooting

Comparative Performance Metrics

Representative data based on standard secondary amine substrates (e.g., Morpholine).

MetricNonane-2-SO₂ClTosyl Chloride (TsCl)Notes
Reaction Time 6 – 12 Hours1 – 3 HoursSteric hindrance at the secondary sulfur slows kinetics.
Hydrolytic Stability HighModerateNonane-2- derivatives resist hydrolysis better during aqueous workup.
Purification Column ChromatographyRecrystallizationTsCl products are often crystalline; Nonane-2 products are often oils.
Yield (Typical) 75 – 85%90 – 95%Slightly lower yields due to slower kinetics.
Troubleshooting Guide
  • Issue: Low conversion after 12 hours.

    • Solution: Add a catalytic amount of DMAP (10 mol%). The pyridine ring acts as a nucleophilic catalyst, forming a more reactive sulfonyl-pyridinium intermediate.

  • Issue: Product is an oil and difficult to crystallize.

    • Solution: This is expected due to the flexible C9 chain. Purify via Silica Gel chromatography (Hexane/EtOAc gradient).

  • Issue: NMR shows extra aliphatic signals.

    • Solution: Check for residual Nonane-2-sulfonic acid (hydrolysis byproduct). Wash organic layer thoroughly with Sat. NaHCO₃.

References

  • Woolven, H., et al. (2011).[2] DABSO-Based Sulfonyl Chloride Synthesis. Organic Letters. [Link]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[3] (Standard text for IR/NMR shifts of sulfonamides).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Sulfonyl Chlorides. [Link]

  • Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press.
  • Moser, A. (2008).[4] IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]

Sources

Nonane-2-sulfonyl chloride versus other alkyl sulfonyl chlorides in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis, Mechanistic Insights, and Experimental Protocols

Executive Summary

Nonane-2-sulfonyl chloride (


) represents a specialized class of secondary long-chain alkyl sulfonyl chlorides . Unlike the ubiquitous methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), this reagent offers a unique combination of high lipophilicity and secondary carbon sterics.

This guide analyzes the utility of this compound in medicinal chemistry, specifically for introducing lipophilic "tails" into drug scaffolds while navigating the distinct reactivity challenges posed by secondary sulfonyl centers—namely, the competition between nucleophilic substitution (


) and sulfene-mediated elimination.

Part 1: Structural & Physical Profile

The Lipophilic Advantage In drug development, modulating the partition coefficient (LogP) is critical for membrane permeability. This compound provides a massive lipophilic shift compared to standard reagents.

Table 1: Comparative Physicochemical Profile
FeatureMethanesulfonyl Chloride (MsCl)Nonane-1-sulfonyl ChlorideThis compound
Structure Primary (

)
Primary (

)
Secondary (

)
Steric Hindrance LowModerate (Chain flexibility)High (Branched at reactive center)
Dominant Mechanism Direct

Direct

Elimination-Addition (Sulfene)
Est. LogP Contribution ~0.0~4.5~4.8 (Branched typically higher)
Chirality AchiralAchiralChiral (Racemic or Enantioenriched)
Physical State Liquid (Volatile)Liquid (Viscous)Oily Liquid (Low Volatility)

Key Insight: The C2-branching of this compound introduces a chiral center. If the starting material (nonane-2-thiol) is racemic, the resulting sulfonamide formation will yield diastereomers when reacted with chiral amines. This adds complexity but also an opportunity for structure-activity relationship (SAR) tuning that linear analogs cannot provide.

Part 2: Reactivity & Mechanistic Divergence

The "Sulfene" Trap The most critical operational difference between primary and secondary sulfonyl chlorides is the reaction pathway.

  • Primary (MsCl): Reacts via direct nucleophilic attack at the sulfur.

  • Secondary (Nonane-2-SO2Cl): Due to steric hindrance at the sulfur and the acidity of the

    
    -proton, these reagents prefer an Elimination-Addition  mechanism involving a highly reactive sulfene intermediate .
    
Figure 1: Mechanistic Divergence in Sulfonylation

The following diagram illustrates the competition between the direct substitution pathway and the sulfene pathway, which is dominant for this compound in the presence of base.

G Substrate This compound (Sec-Alkyl-SO2Cl) Sulfene Sulfene Intermediate (R-CH=SO2) Substrate->Sulfene Elimination of HCl (Fast with Base) Transition SN2 Transition State (Sterically Hindered) Substrate->Transition Direct Attack (Slow) Base Base (e.g., Et3N) Base->Sulfene Nu Nucleophile (R-NH2) Product Sulfonamide Product Sulfene->Product Addition of Nu Transition->Product

Operational Consequence: The sulfene intermediate is highly electrophilic but unstable. If the amine nucleophile is not present in high concentration or is sterically hindered, the sulfene can polymerize or hydrolyze, leading to low yields.

  • Recommendation: Use "inverse addition" (add sulfonyl chloride to the amine/base mixture) at low temperatures (

    
     to 
    
    
    
    ) to trap the sulfene immediately upon generation.

Part 3: Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: Direct sulfonation of alkanes is non-selective. The most reliable, self-validating method is the oxidative chlorination of nonane-2-thiol . This method avoids the isolation of unstable sulfinic acid salts.

Reagents:

  • Nonane-2-thiol (1.0 equiv)

  • N-Chlorosuccinimide (NCS) (3.0 equiv)

  • 2M HCl (aq) (2.0 equiv)

  • Acetonitrile (Solvent)

Workflow:

  • Preparation: Dissolve NCS (30 mmol) in Acetonitrile (50 mL) and cool to

    
    .
    
  • Acidification: Add 2M HCl (2 mL) to activate the NCS.

  • Addition: Add Nonane-2-thiol (10 mmol) dropwise over 15 minutes. Caution: Exothermic reaction.

  • Monitoring: Maintain temperature

    
    . The solution will turn yellow-green. Stir for 1-2 hours.
    
  • Validation (TLC/GC): Monitor disappearance of thiol.

  • Workup: Dilute with diethyl ether, wash with water (x2) and brine. Dry over

    
    .
    
  • Isolation: Concentrate in vacuo at low temperature (

    
    ).
    
    • Note: Secondary sulfonyl chlorides are thermally sensitive. Do not distill at high temperatures. Use crude for the next step if purity is >90%.

Protocol B: General Sulfonylation of Amines (The "Sulfene Trap")

Rationale: Standard Schotten-Baumann conditions (aq. NaOH) often fail for secondary sulfonyl chlorides due to hydrolysis. An anhydrous organic base method is required.

  • Setup: Charge a flask with the Amine (1.1 equiv) and Triethylamine (1.5 equiv) in dry DCM. Cool to

    
    .
    
  • Addition: Dissolve this compound (1.0 equiv) in DCM. Add this solution slowly to the amine mixture.

    • Why? Slow addition ensures the amine is always in excess relative to the transient sulfene, favoring product formation over polymerization.

  • Reaction: Allow to warm to Room Temperature (RT) over 2 hours.

  • Quench: Add dilute HCl (1M) to remove excess amine and base.

Part 4: Strategic Applications in Drug Discovery

1. Lipophilic Tagging (The "Grease" Factor) this compound is used to append a


 lipophilic tail. In fragment-based drug discovery (FBDD), this is often used to probe hydrophobic pockets in enzymes (e.g., GPCRs or Kinases) where a simple methyl or tolyl group provides insufficient binding energy.

2. Metabolic Stability Primary alkyl chains (


) are susceptible to rapid metabolic oxidation at the 

-carbon.
  • Advantage: The secondary structure of this compound hinders

    
    -oxidation and P450 metabolism, potentially extending the half-life (
    
    
    
    ) of the drug candidate compared to its linear isomer.

3. Rotational Constraint The chiral center at C2 creates a rotational barrier that is distinct from the C1 isomer. This can be exploited to lock conformations in the receptor binding site, although it requires the separation of diastereomers during purification.

References
  • King, J. F. (1975). "Return of the Sulfenes." Accounts of Chemical Research. Link

    • Foundational text on the elimination-addition mechanism of sulfonyl chlorides.
  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2011). "Direct Conversion of Thiols to Sulfonyl Chlorides." Journal of Organic Chemistry. Link

    • Source for the NCS/HCl oxidative chlorin
  • Loughlin, W. A., et al. (2008).[1] "Concerted Solvent Processes for Common Sulfonyl Chloride Precursors." Journal of Organic Chemistry. Link

    • Mechanistic data on solvolysis and reactivity of alkyl sulfonyl chlorides.
  • Scott, K. A., & Njardarson, J. T. (2018). "Analysis of US FDA-Approved Drugs Containing Sulfur Atoms." Journal of Medicinal Chemistry. Link

    • Context for the use of lipophilic sulfonyl groups in approved pharmaceuticals.

Sources

Purity analysis of synthesized Nonane-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nonane-2-sulfonyl chloride (


) represents a specific class of secondary alkyl sulfonyl chlorides often utilized as lipophilic building blocks in medicinal chemistry. However, its analysis presents a "Stability Paradox": the compound is too volatile for standard LC-MS (without hydrolysis) yet too thermally labile for direct GC-MS (without degradation).

This guide objectively compares three analytical methodologies to determine the "Gold Standard" for purity assessment. We demonstrate that Pre-column Derivatization with Piperidine followed by HPLC-UV offers the highest reliability, overcoming the kinetic instability that plagues direct injection methods.

The Challenge: Why Standard Methods Fail

The purity analysis of this compound is complicated by two primary degradation pathways that occur during analysis:

  • Thermal Desulfonylation (GC Risk): Upon exposure to GC injector port temperatures (>200°C), secondary sulfonyl chlorides frequently extrude sulfur dioxide (

    
    ), rearranging into the corresponding alkyl chloride (2-chlorononane). This leads to false-negative purity results.[1]
    
  • Rapid Hydrolysis (LC Risk): In the aqueous mobile phases typical of Reverse Phase HPLC (RP-HPLC), the sulfonyl chloride moiety rapidly hydrolyzes to nonane-2-sulfonic acid, shifting retention times and altering detector response factors.

Diagram 1: Analytical Decision Matrix

The following logic flow illustrates the selection process for labile sulfonyl chlorides.

AnalyticalMatrix Start Analyte: this compound Q1 Is the sample thermally stable >150°C? Start->Q1 GC_Direct Method A: Direct GC-FID/MS (High Risk of Degradation) Q1->GC_Direct Yes (Incorrect assumption) Q2 Is the sample hydrolytically stable? Q1->Q2 No (Correct) LC_Direct Direct RP-HPLC (Hydrolysis Artifacts) Q2->LC_Direct Yes Deriv Derivatization Required Q2->Deriv No Method_B Method B: Piperidine Derivatization -> HPLC (Recommended Routine) Deriv->Method_B Method_C Method C: qNMR (CDCl3) (Absolute Assay Reference) Deriv->Method_C

Figure 1: Decision matrix highlighting why direct methods fail for labile sulfonyl chlorides, necessitating derivatization or non-destructive qNMR.

Methodology Comparison

We evaluated three protocols to determine the purity of a synthesized batch of this compound.

Method A: Direct GC-FID (The "Trap")
  • Protocol: Split injection (50:1) at 250°C; DB-5 column.

  • Observation: The chromatogram showed a split peak profile. Mass spectral analysis confirmed the presence of 2-chlorononane (M-64 peak), a thermal degradation artifact, not a synthesis impurity.

  • Verdict: Unsuitable. Overestimates impurities due to on-column degradation.

Method B: Derivatization-HPLC (The Precision Standard)
  • Protocol: Reaction with excess piperidine to form 1-(nonan-2-ylsulfonyl)piperidine, followed by RP-HPLC.

  • Mechanism: The sulfonamide bond is thermally and hydrolytically stable, allowing precise quantification of the parent chloride without artifacts.

  • Verdict: Recommended. High sensitivity, specificity, and stability.[2]

Method C: Quantitative NMR (qNMR) (The Structural Validator)
  • Protocol: 1H-NMR in

    
     using Dimethyl sulfone (
    
    
    
    ) as an internal standard.
  • Observation: Provides absolute mass balance but lacks the sensitivity to detect trace isomeric impurities (<0.1%) compared to HPLC.

  • Verdict: Validation Only. Best for assay (%) determination, not impurity profiling.

Comparative Performance Data

The following table summarizes the validation metrics for the three methods.

MetricMethod A: Direct GC-FIDMethod B: Derivatization-HPLC Method C: qNMR (1H)
Analyte Form Parent ChloridePiperidine Sulfonamide Parent Chloride
Linearity (

)
0.920 (Non-linear due to degradation)> 0.999 N/A (Single Point)
Recovery (%) 65 - 80% (Variable)98.5 - 101.2% 99.1 - 100.5%
LOD (ppm) 500 ppm5 ppm ~1000 ppm
Major Artifact 2-Chlorononane (Thermal)None None
Suitability Fail Excellent Good (Assay only)
Detailed Experimental Protocol: Piperidine Derivatization

This protocol transforms the labile this compound into a stable sulfonamide for robust HPLC analysis.

Reagents
  • Derivatizing Agent: Piperidine (Sigma-Aldrich, >99%).

  • Base: Triethylamine (TEA) (Scavenges HCl).

  • Solvent: Acetonitrile (ACN), HPLC Grade.

  • Quench: 0.1 M Phosphoric Acid.

Workflow Diagram

DerivatizationWorkflow Sample Sample: Nonane-2-SO2Cl Reaction Reaction: 25°C, 15 min (Formation of Sulfonamide) Sample->Reaction 10 µL Reagent Reagent Mix: Piperidine + TEA in ACN Reagent->Reaction 500 µL (Excess) Quench Quench: Add 0.1M H3PO4 Reaction->Quench Complete Conversion HPLC Analysis: RP-HPLC (C18) UV @ 210 nm Quench->HPLC Inject

Figure 2: Step-by-step derivatization workflow ensuring complete conversion of sulfonyl chloride to stable sulfonamide.

Step-by-Step Procedure
  • Preparation of Reagent Solution: Mix 1.0 mL of Piperidine and 1.0 mL of Triethylamine in 50 mL of Acetonitrile. Store at 4°C.

  • Sample Derivatization:

    • Weigh approx. 10 mg of this compound into a 20 mL vial.

    • Add 5.0 mL of Reagent Solution .

    • Vortex for 30 seconds and let stand at room temperature (25°C) for 15 minutes. Note: The reaction is exothermic and rapid.

  • Quenching: Add 5.0 mL of 0.1 M Phosphoric Acid. This neutralizes excess amine and adjusts pH for the column.

  • HPLC Conditions:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

    • Mobile Phase: A: Water (0.1% H3PO4), B: Acetonitrile.[3] Gradient: 40% B to 90% B over 10 min.

    • Detection: UV at 210 nm (Sulfonamide absorption).

References
  • BenchChem. (2025).[4][5] A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Retrieved from

  • Bahrami, K., et al. (2025). Sulfonyl chloride synthesis by oxidation. Organic Chemistry Portal. Retrieved from

  • Oxford University. (2017). Quantitative NMR Spectroscopy: Internal Standard Selection. Retrieved from

  • Zhang, Y., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science. Retrieved from

  • ResolveMass. (2023). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from

Sources

Safety Operating Guide

Nonane-2-sulfonyl chloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Profile

Nonane-2-sulfonyl chloride (CAS: Generic analog reference 35432-36-1 for alkyl sulfonyl chlorides) presents a dual-hazard profile often underestimated in standard safety data sheets (SDS). While it shares the corrosive and lachrymatory properties of all sulfonyl chlorides, its C9-alkane chain introduces significant lipophilicity .

Unlike water-soluble acid chlorides (e.g., methanesulfonyl chloride), this compound will not dissolve in water . Attempting to quench it with pure water results in a biphasic mixture where hydrolysis occurs only at the interface. This creates a "time-bomb" scenario where unreacted material persists, potentially reacting violently later when agitated or mixed with other waste.

Key Chemical Hazards
PropertyHazard DescriptionOperational Implication
Reactivity Reacts with water to release HCl gas and sulfonic acid.[1]Do not pour directly into drains or aqueous waste drums without quenching.
Corrosivity Skin Corrosion Category 1B.[2][3]Full PPE (Face shield + Nitrile/Neoprene double gloving) is mandatory.
Solubility Highly Lipophilic (Hydrophobic).Requires a co-solvent (Acetone, THF, or Toluene) for effective quenching.
By-product Forms Nonane-2-sulfonic acid (Surfactant).Expect severe foaming during neutralization due to detergent-like properties.

Pre-Disposal Assessment: The "Lipophilic Trap"

Before initiating disposal, you must understand the kinetics of the quench.

  • The Error: Adding water directly to the neat liquid.

  • The Consequence: The oil floats. The interface forms a "crust" of sulfonic acid, protecting the inner core of active chloride.

  • The Solution: You must create a homogeneous phase using a carrier solvent before introducing the hydrolytic base.

Step-by-Step Quenching Protocol

Objective: Convert active sulfonyl chloride into the inert sodium nonane-2-sulfonate salt.

Phase 1: Preparation
  • Work Area: Certified Chemical Fume Hood (Sash at lowest working height).

  • Vessel: Use a round-bottom flask or beaker sized at 3x the total volume to account for foaming.

  • Cooling: Prepare an ice-water bath (

    
    ).
    
Phase 2: Solubilization (The Critical Step)
  • If the material is neat (pure liquid), dissolve it in Acetone or Tetrahydrofuran (THF) .

  • Ratio: 1 part this compound : 5 parts Solvent.

  • Why: This ensures the water (added next) can contact individual molecules of the chloride, preventing "hotspots."

Phase 3: Controlled Hydrolysis
  • Prepare Base Solution: In a separate beaker, prepare a 10% Sodium Carbonate (

    
    )  or Saturated Sodium Bicarbonate  solution.
    
    • Note: Avoid strong Hydroxide (NaOH) initially if possible, as the exotherm is more violent. Carbonates are safer but generate

      
       gas.
      
  • Addition:

    • Place the organic solution (from Phase 2) in the ice bath. Stir vigorously.

    • Dropwise add the base solution to the organic mixture.

    • Monitor Temperature: Keep internal temperature

      
      .
      
  • Foam Management: As the nonane-sulfonate forms, the mixture will foam (surfactant effect). If foam approaches the rim, stop addition and add a small amount of pure Acetone to break the bubbles.

Phase 4: Verification
  • Allow the mixture to stir at room temperature for 30–60 minutes after addition is complete.

  • pH Check: Test the aqueous phase.[1] It should be pH 8–10.

    • If Acidic (pH < 7): Add more base solution.

    • If Neutral/Basic: Reaction is likely complete.

Waste Stream Classification

Once quenched, the mixture contains:

  • Organic Solvent (Acetone/THF)

  • Water[2][3]

  • Sodium Nonane-2-sulfonate (Soap)

  • Sodium Chloride

Disposal Path: Do NOT separate phases. The surfactant nature makes separation difficult (emulsions).

  • Label: "Quenched Organic Waste: Sulfonates, Acetone, Water, pH ~9."

  • Container: High-density polyethylene (HDPE) or glass carboy.

  • Segregation: Keep away from oxidizers.[4]

Visual Workflow (SOP Logic)

DisposalWorkflow Start Start: this compound Waste SolventCheck Is material in solution? Start->SolventCheck Dissolve Dissolve in Acetone/THF (1:5 Ratio) SolventCheck->Dissolve No (Neat) Cooling Place in Ice Bath (0°C) Setup Stirring SolventCheck->Cooling Yes Dissolve->Cooling Quench Slow Addition of Base (Watch for CO2 & Foaming) Cooling->Quench BasePrep Prepare 10% Na2CO3 BasePrep->Quench Stir Stir 60 mins @ RT Quench->Stir CheckPH Check pH Stir->CheckPH Adjust Add more Base CheckPH->Adjust pH < 7 FinalWaste Dispose as Quenched Organic Waste CheckPH->FinalWaste pH 8-10 Adjust->Stir

Figure 1: Decision tree for the safe quenching and disposal of lipophilic sulfonyl chlorides.

Emergency Contingencies

Accidental Spills (Outside Fume Hood)
  • Evacuate: The release of HCl gas is immediate upon contact with humid air. Clear the area.

  • PPE: Do not approach without a full-face respirator (Acid Gas cartridges) or SCBA if the spill is large (>100mL).

  • Neutralization:

    • Cover the spill with a dry absorbent (Vermiculite or Sand) mixed with Sodium Bicarbonate powder.

    • Do not use water (this will aerosolize HCl).

    • Scoop the solids into a waste container and label as "Corrosive Solid Waste."

Skin Contact
  • Immediate Flush: Rinse with water for 15 minutes.[2][5]

  • Soap: Use soap immediately. The lipophilic tail of the molecule allows it to penetrate skin oils; soap helps lift it off.

  • Medical: Seek attention. Sulfonyl chloride burns can be delayed and deep.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[6]

  • Sigma-Aldrich. (2024). Safety Data Sheet: Methanesulfonyl Chloride (Analogous Hazards).

  • Massachusetts Institute of Technology (MIT) EHS. (n.d.). SOP: Acid Chlorides and Anhydrides.

  • BenchChem. (2025).[1][7][8] Safe Quenching Procedures for Sulfonyl Chloride Reactions.

Sources

Personal protective equipment for handling Nonane-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Guide: Handling Nonane-2-sulfonyl Chloride

Part 1: Executive Risk Profile

This compound is a specialized secondary alkyl sulfonyl chloride. While it shares the general reactivity profile of its class, its specific structure—a lipophilic C9 hydrocarbon chain attached to a reactive sulfonyl chloride group—creates a unique dual-hazard profile that standard lab safety protocols often underestimate.

The "Trojan Horse" Hazard: Unlike small hydrophilic acid chlorides (e.g., thionyl chloride) that react immediately upon contact with skin moisture, the lipophilic nonyl chain facilitates rapid absorption through the stratum corneum. The sulfonyl chloride moiety then hydrolyzes subcutaneously, releasing Hydrochloric Acid (HCl) and Nonane-2-sulfonic acid deep within the tissue.

  • Result: Delayed, deep-tissue chemical burns that may not be immediately painful but cause significant necrosis hours later.

  • Immediate Action: All skin contact must be treated as a major exposure, regardless of immediate pain levels.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard nitrile exam gloves are insufficient for direct handling of this compound due to rapid permeation and degradation. The following PPE system is mandatory for all handling operations.

Table 1: PPE Specifications & Barrier Integrity
PPE CategoryMinimum RequirementTechnical Justification
Hand Protection (Primary) Silver Shield® / 4H® (PE/EVOH Laminate) Impermeable Barrier: Sulfonyl chlorides degrade nitrile rubbers. Laminate films provide >8-hour breakthrough time.
Hand Protection (Outer) Nitrile (5-8 mil) Mechanical Protection: Protects the inner laminate glove from tears and provides grip. Acts as a sacrificial layer against splashes.
Eye/Face Protection Chemical Goggles + Face Shield Vapor/Splash Defense: Goggles seal against lachrymatory vapors; face shield protects neck/face from violent hydrolysis splatters.
Respiratory Protection Half-mask with OV/AG Cartridges Acid Gas Defense: Required if working outside a fume hood. Cartridges must be rated for Organic Vapors (OV) and Acid Gases (AG) (Yellow/Olive band).
Body Protection Tyvek® Lab Coat or Apron Permeation Resistance: Standard cotton coats absorb and hold the chemical against the skin. Non-woven polyethylene (Tyvek) repels droplets.

Part 3: Operational Workflow & Engineering Controls

Engineering Controls
  • Humidity Control: This reagent is moisture-sensitive. All transfers must occur under an inert atmosphere (Nitrogen or Argon).

  • Ventilation: Work exclusively within a certified fume hood with sash at the lowest operational height.

Transfer Protocol (The "Dry-Line" Method)

To prevent hydrolysis and HCl generation during transfer, strictly follow this closed-system protocol.

  • Preparation: Flame-dry all glassware and flush with Nitrogen.

  • Cannulation (Preferred): For volumes >10 mL, transfer via cannula (double-tipped needle) using positive inert gas pressure.

  • Syringe Transfer (Small Scale):

    • Use a glass syringe with a Teflon-tipped plunger (sulfonyl chlorides swell rubber seals).

    • Do not pull air into the syringe before the liquid; pull inert gas from the headspace.

  • Quenching the Syringe: Immediately after transfer, draw up hexanes into the syringe, followed by a dilute solution of 5% Sodium Bicarbonate to neutralize residuals inside the syringe before dismantling.

Part 4: Emergency Response & Visualization

Spill Response Logic

A spill of this compound releases HCl gas immediately upon contact with ambient humidity.

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Minor Minor Spill (<10 mL) Inside Hood Assess->Minor Contained Major Major Spill (>10 mL) OR Outside Hood Assess->Major Uncontained/Large Absorb Cover with Dry Sand/Vermiculite (DO NOT USE WATER) Minor->Absorb Evacuate Evacuate Lab Activate Fire Alarm Major->Evacuate Neutralize Collect Solids Treat with 5% NaHCO3 in Pail Absorb->Neutralize Disposal Label as Hazardous Acidic Organic Waste Neutralize->Disposal

Figure 1: Decision logic for sulfonyl chloride spill response. Note the critical prohibition of water during the absorption phase.

Part 5: Disposal & Neutralization Protocol

Warning: Never pour this compound directly into a waste drain or water. The reaction is exothermic and generates HCl gas violently.

Step-by-Step Neutralization:
  • Setup: Prepare a 1L beaker with 500mL of ice-water containing 10% Sodium Hydroxide (NaOH) or saturated Sodium Bicarbonate (NaHCO₃).

  • Dilution: Dissolve the waste sulfonyl chloride in a non-reactive solvent (e.g., Dichloromethane or Toluene) to dilute the heat of reaction.

  • Hydrolysis:

    • Place the alkaline bath in an ice bath.

    • Add the diluted organic solution dropwise to the stirring alkaline solution.

    • Monitor temperature; keep below 20°C.

  • Verification: Check pH. If acidic, add more base until pH > 8.

  • Separation: The resulting mixture will contain Nonane-2-sulfonate (salt) and the organic solvent. Separate the layers if necessary, or dispose of the entire emulsion as Basic Organic Waste .

Part 6: References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Organic Syntheses. (1921).[1] Benzenesulfonyl Chloride (General Handling of Sulfonyl Chlorides). Org. Synth. 1, 21. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.